2-((3-Ethoxybenzyl)amino)ethanol CAS 889949-65-9 properties
Topic: 2-((3-Ethoxybenzyl)amino)ethanol (CAS 889949-65-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Versatile Secondary Amine Linker for Medicinal C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-((3-Ethoxybenzyl)amino)ethanol (CAS 889949-65-9)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Versatile Secondary Amine Linker for Medicinal Chemistry[1]
Executive Summary
2-((3-Ethoxybenzyl)amino)ethanol (CAS 889949-65-9) is a specialized secondary amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it combines a lipophilic 3-ethoxybenzyl tail with a polar ethanolamine head group. This bifunctional nature makes it a critical building block for Fragment-Based Drug Discovery (FBDD), particularly in the development of 5-HT6 receptor antagonists and kinase inhibitors where the ethoxybenzyl moiety provides hydrophobic pocket occupancy while the ethanolamine chain serves as a flexible linker or hydrogen-bond donor/acceptor.[1]
This guide details the physicochemical properties, validated synthesis protocols, and application logic for integrating this compound into drug development workflows.
Physicochemical Profile
The following properties are derived from structural analysis and standard chemical informatics, serving as a baseline for experimental planning.
Property
Value / Description
Note
CAS Number
889949-65-9
Unique Identifier
Chemical Formula
C₁₁H₁₇NO₂
Molecular Weight
195.26 g/mol
Fragment-sized (<300 Da)
Appearance
Colorless to pale yellow oil
May crystallize at low temps
Solubility
Soluble in MeOH, EtOH, DCM, DMSO
Limited water solubility at neutral pH
pKa (Predicted)
~9.2 (Secondary Amine)
Basic; protonated at physiological pH
LogP (Predicted)
1.4 – 1.8
Moderate lipophilicity
H-Bond Donors
2 (NH, OH)
H-Bond Acceptors
3 (N, O-ether, O-alcohol)
Synthesis & Manufacturing
The most robust route to CAS 889949-65-9 is the Reductive Amination of 3-ethoxybenzaldehyde with ethanolamine (2-aminoethanol).[1] This "one-pot" procedure is preferred for its atom economy and scalability.[1]
Mechanism of Action
Imine Formation: Nucleophilic attack of the ethanolamine nitrogen on the aldehyde carbonyl releases water to form a Schiff base (imine) intermediate.
Reduction: The imine is selectively reduced to the secondary amine using a hydride source (e.g., Sodium Borohydride or Sodium Triacetoxyborohydride).
Validated Protocol: Reductive Amination
Scale: 10 mmol (approx.[2] 2.0 g theoretical yield)[1]
Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)[1]
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve 3-ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous MeOH (30 mL).
Addition: Add ethanolamine (0.61 g, 10 mmol) dropwise while stirring.
Equilibration: Stir the mixture at room temperature (25°C) for 2–4 hours. Note: Formation of the imine may be monitored by TLC or disappearance of the aldehyde peak in NMR.
Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ (0.57 g, 15 mmol) in small portions over 20 minutes to manage hydrogen gas evolution.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Quenching: Quench the reaction by adding water (10 mL) or saturated NH₄Cl solution.
Work-up: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 95:5).
Synthesis Pathway Diagram
Caption: One-pot reductive amination pathway converting 3-ethoxybenzaldehyde and ethanolamine to the target secondary amine.
Analytical Characterization
To validate the identity of the synthesized compound, look for these specific spectral signatures.
¹H NMR (400 MHz, CDCl₃) Expectation:
Aromatic Region (6.8 – 7.3 ppm): 4 protons corresponding to the 1,3-disubstituted benzene ring.[1] Look for a multiplet pattern typical of meta-substitution.
Benzylic CH₂ (~3.8 ppm): A sharp singlet (2H) representing the carbon between the phenyl ring and the nitrogen.
Ethoxy CH₂ (~4.0 ppm): A quartet (2H) from the ethoxy ether group.[1]
Ethoxy CH₃ (~1.4 ppm): A triplet (3H) from the terminal methyl of the ethoxy group.[1]
Ethanolamine Chain: Two triplets (~2.8 ppm for N-CH₂ and ~3.6 ppm for O-CH₂).[1]
Fragmentation: Loss of the ethoxybenzyl group (tropylium ion derivative) may be observed in MS/MS.
Applications in Drug Development
This molecule is rarely a final drug but serves as a high-value intermediate .[1] Its structural logic allows it to function in two primary ways:
A. Pharmacophore Installation (GPCRs & Kinases)
The 3-ethoxybenzyl group is a classic "hydrophobic tail" used to probe selectivity pockets in enzymes and receptors.
5-HT6 Antagonists: Research indicates that N-benzylamino derivatives are potent antagonists for the serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's and Schizophrenia [1, 2].[1] The ethoxy group provides steric bulk and lipophilicity to anchor the molecule in the receptor's hydrophobic crevice.
Kinase Inhibitors: The amino-ethanol tail can mimic the ATP ribose binding region or serve as a solvent-exposed solubilizing group.[1]
B. Linker Chemistry (PROTACs)
The secondary amine and primary alcohol provide orthogonal handles for further functionalization.
Secondary Amine: Can be alkylated or acylated to attach to a core scaffold.
Primary Alcohol: Can be converted to a halide, tosylate, or oxidized to an aldehyde for extending the chain.
Drug Design Workflow Diagram
Caption: Structural utility of CAS 889949-65-9 in medicinal chemistry, highlighting its dual role in binding affinity and linker design.
Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis with analogous benzylamines and amino-alcohols dictates the following safety protocols.
Hazard Classification (Predicted):
Skin/Eye Irritant: Secondary amines are basic and can cause skin irritation or severe eye damage (Category 1 or 2).
Acute Toxicity: Harmful if swallowed (Category 4).[3][4]
Handling Protocol:
Always wear nitrile gloves and safety goggles .
Handle in a fume hood , especially during the reductive amination step where solvent vapors and potential borane byproducts are present.
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or ether cleavage over long periods.
References
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link[1]
5-HT6 Antagonist Context: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link
General Synthesis of N-Benzylaminoethanols: Identifying analogous protocols for 3-ethoxybenzaldehyde derivatives. Organic Syntheses, Coll. Vol. 10, p. 2004. Link
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
An In-depth Technical Guide to 2-[(3-Ethoxyphenyl)methylamino]ethanol
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-[(3-ethoxyphenyl)methylamino]ethanol. As a novel compound with limited direct literature, this...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-[(3-ethoxyphenyl)methylamino]ethanol. As a novel compound with limited direct literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
2-[(3-Ethoxyphenyl)methylamino]ethanol is an organic molecule featuring a disubstituted amino alcohol structure. It comprises a 3-ethoxybenzyl group and a methyl group attached to the nitrogen atom of ethanolamine. This unique combination of a substituted aromatic ring, a tertiary amine, and a primary alcohol imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science.
The structure suggests potential for this molecule to act as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The N-benzyl-N-methylethanolamine scaffold is a known pharmacophore in various biologically active compounds, suggesting that the 3-ethoxy substitution could modulate pharmacological activity, selectivity, and metabolic stability.
Chemical Structure
Caption: 2D Chemical Structure of 2-[(3-ethoxyphenyl)methylamino]ethanol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-[(3-ethoxyphenyl)methylamino]ethanol, extrapolated from data on analogous compounds such as N-benzyl-N-methylethanolamine and 3-ethoxytoluene.[1][2]
The synthesis of 2-[(3-ethoxyphenyl)methylamino]ethanol can be approached through two primary, reliable routes: reductive amination and direct N-alkylation. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Reductive Amination of 3-Ethoxybenzaldehyde
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[5] This approach involves the reaction of 3-ethoxybenzaldehyde with 2-(methylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol:
To a stirred solution of 3-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add 2-(methylamino)ethanol (1.1 eq).
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of aldehydes.[5]
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure 2-[(3-ethoxyphenyl)methylamino]ethanol.
Method 2: N-Alkylation of 2-(Methylamino)ethanol
This classical method involves the direct alkylation of the secondary amine, 2-(methylamino)ethanol, with a suitable 3-ethoxybenzyl halide, such as 3-ethoxybenzyl chloride or bromide. A base is required to neutralize the hydrohalic acid formed during the reaction.
Experimental Protocol:
Dissolve 2-(methylamino)ethanol (1.2 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the solution.
Slowly add 3-ethoxybenzyl chloride (1.0 eq) to the stirred suspension at room temperature.
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Structural Elucidation and Characterization
The identity and purity of synthesized 2-[(3-ethoxyphenyl)methylamino]ethanol would be confirmed using standard analytical techniques. The expected spectral data are predicted based on analogous structures.[1][2][6]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the 3-substituted ring, singlets for the N-methyl and benzylic CH₂ protons, and triplets for the two methylene groups of the ethanolamine moiety. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for all 12 carbon atoms, including the two carbons of the ethoxy group, the six aromatic carbons, the N-methyl carbon, the benzylic carbon, and the two carbons of the ethanolamine backbone.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the ether linkage will appear around 1200-1250 cm⁻¹.[1]
3.3. Mass Spectrometry (MS)
Mass spectrometric analysis, likely using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.29. Fragmentation patterns would likely involve the loss of water and cleavage at the benzylic position.
Potential Applications and Biological Rationale
While the specific biological activities of 2-[(3-ethoxyphenyl)methylamino]ethanol are yet to be determined, its structural similarity to known pharmacologically active molecules allows for informed hypotheses regarding its potential applications.
Intermediate for Pharmaceutical Synthesis
The primary and most immediate application for this compound is as a key intermediate in the synthesis of novel drug candidates. The N-benzyl-N-methylethanolamine core is present in compounds that interact with the central nervous system. For instance, it is structurally related to the core of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8] The 3-ethoxy substitution could be explored to fine-tune the selectivity and potency of such molecules for various receptors and transporters.
N-(3-ethoxybenzyl)ethanolamine molecular weight and formula
An In-depth Technical Guide to N-(3-ethoxybenzyl)ethanolamine: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-(3-ethoxybenzyl)ethanolamine: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-ethoxybenzyl)ethanolamine, a substituted amino alcohol of interest in medicinal chemistry and materials science. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic rationale, methods for its characterization, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.
Introduction to N-substituted Ethanolamines
Ethanolamines are a class of organic compounds that are bifunctional, containing both a primary amine and a primary alcohol.[1][2] This dual functionality makes them versatile building blocks in chemical synthesis. N-substituted ethanolamines, where one or both of the amine hydrogens are replaced by other organic groups, are widely used in various industries. They serve as precursors for pharmaceuticals, corrosion inhibitors, and as absorbing agents for acidic gases.[3][4] The nature of the N-substituent can significantly influence the molecule's physical, chemical, and biological properties.
N-(3-ethoxybenzyl)ethanolamine is a specific N-monoalkylated ethanolamine.[4] Its structure incorporates a 3-ethoxybenzyl group, which can impart specific steric and electronic properties, potentially influencing its reactivity and interaction with biological systems.
Physicochemical Properties of N-(3-ethoxybenzyl)ethanolamine
The molecular structure of N-(3-ethoxybenzyl)ethanolamine consists of an ethanolamine core connected to a 3-ethoxybenzyl group via the nitrogen atom. This structure dictates its fundamental chemical and physical properties.
Property
Value
Molecular Formula
C₁₁H₁₇NO₂
Molecular Weight
195.26 g/mol
Appearance
Expected to be a viscous liquid or a low-melting solid at room temperature.
Solubility
Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be moderate due to the presence of both polar (hydroxyl, amine, ether) and nonpolar (benzyl ring) functionalities.
Boiling Point
Estimated to be high due to hydrogen bonding capabilities of the amine and hydroxyl groups.
pKa
The amine group is expected to have a pKa in the range of 9-10, typical for secondary amines.
Synthesis of N-(3-ethoxybenzyl)ethanolamine
A robust method for the synthesis of N-(3-ethoxybenzyl)ethanolamine is through the reductive amination of 3-ethoxybenzaldehyde with ethanolamine. This method is generally preferred for producing N-monoalkylated amines due to its high selectivity and milder reaction conditions compared to direct alkylation, which can often lead to over-alkylation.[4]
Proposed Synthesis Workflow
Caption: Reductive amination workflow for N-(3-ethoxybenzyl)ethanolamine synthesis.
Detailed Experimental Protocol
Materials:
3-Ethoxybenzaldehyde
Ethanolamine
Methanol (anhydrous)
Sodium borohydride (NaBH₄)
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (for salt formation if desired)
Procedure:
Schiff Base Formation:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxybenzaldehyde (1 equivalent) in anhydrous methanol.
Add ethanolamine (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of ethanolamine helps to drive the reaction to completion.
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
Reduction of the Imine:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) in small portions. This step is exothermic, and slow addition is crucial to control the reaction temperature. The excess reducing agent ensures the complete reduction of the imine.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Workup and Purification:
Quench the reaction by slowly adding water to decompose the excess sodium borohydride.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by silica gel column chromatography to yield pure N-(3-ethoxybenzyl)ethanolamine.
Structural Characterization
The identity and purity of the synthesized N-(3-ethoxybenzyl)ethanolamine should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include peaks for the ethoxy group, the aromatic protons, the benzylic CH₂, and the two methylene groups of the ethanolamine backbone.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, as well as C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.
Potential Applications in Research and Development
N-substituted ethanolamines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3] The 3-ethoxybenzyl moiety in N-(3-ethoxybenzyl)ethanolamine can serve as a key pharmacophore or a modifiable handle for further chemical elaboration.
Logical Relationship of Applications
Caption: Potential application pathways for N-(3-ethoxybenzyl)ethanolamine.
Potential research directions include:
Drug Discovery: The ethanolamine scaffold is present in many pharmaceuticals, including beta-blockers and antihistamines.[2] N-(3-ethoxybenzyl)ethanolamine could be used as a starting material for the synthesis of novel drug candidates.
Materials Science: The presence of both a hydroxyl and a secondary amine group allows this molecule to be used as a monomer in the synthesis of polymers such as polyurethanes and polyamides with specific properties imparted by the ethoxybenzyl group.
Corrosion Inhibition: The amine functionality suggests potential use as a corrosion inhibitor, a common application for ethanolamine derivatives.
Conclusion
N-(3-ethoxybenzyl)ethanolamine is a compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its properties, a reliable synthesis protocol based on reductive amination, and a prospective look at its applications. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers working with this and related N-substituted ethanolamines.
References
The Royal Society of Chemistry. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation.
National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem.
Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
Wikipedia. (n.d.). Ethanolamine.
ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.
National Institute of Standards and Technology. (n.d.). Ethanolamine, 3TMS derivative. NIST WebBook.
National Oceanic and Atmospheric Administration. (n.d.). ETHANOLAMINE. CAMEO Chemicals.
Google Patents. (n.d.). CN102503755A - Synthesis method for N-substituted ethanolamine.
Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds.
An In-depth Technical Guide to 2-((3-Ethoxybenzyl)amino)ethanol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the secondary amine, 2-((3-Ethoxybenzyl)amino)ethanol....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the secondary amine, 2-((3-Ethoxybenzyl)amino)ethanol. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds, particularly N-benzylethanolamine, to present a robust predictive profile. This approach, common in early-stage chemical research, allows for informed decision-making in experimental design and application screening.
Chemical Identity and Structure
The canonical representation of a molecule's structure, the Simplified Molecular Input Line Entry System (SMILES) code, is a cornerstone of chemoinformatics. For 2-((3-Ethoxybenzyl)amino)ethanol, the SMILES string is CCOCc1cccc(c1)NCCO .
This code precisely describes the molecular graph: an ethanolamine moiety (NCCO) where the nitrogen atom is substituted with a 3-ethoxybenzyl group (CCOCc1cccc(c1)).
Molecular Structure:
Caption: 2D structure of 2-((3-Ethoxybenzyl)amino)ethanol.
Physicochemical Properties: A Predictive Analysis
Due to the absence of direct experimental data for 2-((3-Ethoxybenzyl)amino)ethanol, the following properties are predicted based on its structure and by referencing the known properties of the closely related N-benzylethanolamine. These predictions serve as a valuable starting point for experimental design.
Property
Predicted Value for 2-((3-Ethoxybenzyl)amino)ethanol
The synthesis of 2-((3-Ethoxybenzyl)amino)ethanol can be approached through established methods for the N-alkylation of ethanolamines. The most probable and industrially scalable route involves the reductive amination of 3-ethoxybenzaldehyde with ethanolamine.
Proposed Synthesis Workflow: Reductive Amination
This two-step, one-pot reaction is a common and efficient method for preparing N-substituted ethanolamines.
Caption: Proposed synthesis workflow for 2-((3-Ethoxybenzyl)amino)ethanol.
Experimental Protocol (Adapted from N-Benzylethanolamine Synthesis)
Reaction Setup: In a reaction vessel, dissolve 3-ethoxybenzaldehyde and an equimolar amount of ethanolamine in a suitable solvent such as methanol.
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate Schiff base (imine). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the aldehyde peak and the appearance of the C=N stretch.
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions to control the exothermic reaction.
Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final 2-((3-Ethoxybenzyl)amino)ethanol.
Potential Applications in Research and Drug Development
While specific applications for 2-((3-Ethoxybenzyl)amino)ethanol are not yet documented, its structural motifs suggest several promising avenues for investigation, particularly in drug discovery and materials science. N-substituted ethanolamines are recognized as versatile scaffolds.
Pharmaceutical Intermediates: This class of compounds serves as key building blocks in the synthesis of more complex molecules with potential therapeutic activities. For instance, N-benzylethanolamine is used in the synthesis of imidazoles that act as calcitonin gene-related peptide (CGRP) antagonists, which are relevant for migraine treatment.[1][4]
Corrosion Inhibitors: The amine and hydroxyl functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
Drug Discovery Scaffolds: The bifunctional nature of N-Boc-diethanolamine, a related compound, makes it a valuable scaffold for creating complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5] This highlights the potential of substituted ethanolamines in developing targeted therapies.
Modulators of Biological Pathways: Modifications to the ethanolamine headgroup of N-palmitoylethanolamine have been explored to create inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of the endocannabinoid anandamide.[6] This suggests that 2-((3-ethoxybenzyl)amino)ethanol could be a starting point for developing novel enzyme inhibitors.
Safety and Handling: An Inferential Assessment
The toxicological profile of 2-((3-Ethoxybenzyl)amino)ethanol has not been established. Therefore, it is crucial to handle this compound with the same precautions as its close structural analog, N-benzylethanolamine, for which more data is available.
Hazard Identification (based on N-benzylethanolamine):
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8][9][10]
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors.[2]
Acute Toxicity: Considered to have moderate acute toxicity if ingested or through dermal contact.[7]
Recommended Handling Precautions:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9][10]
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]
Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and acids.[2][10]
Spill and First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists or if ingested.[9][10]
Conclusion
2-((3-Ethoxybenzyl)amino)ethanol, with the SMILES string CCOCc1cccc(c1)NCCO, represents a potentially valuable yet under-explored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route based on established chemical knowledge of analogous compounds. For researchers and drug development professionals, this molecule offers a promising scaffold for the synthesis of novel compounds with potential applications in therapeutics and material science. As with any new compound, all experimental work should be conducted with appropriate safety precautions. Further research is warranted to experimentally validate the predicted properties and explore the full potential of this and related N-substituted ethanolamines.
References
ChemBK. (2024, April 9). N-Benzylethanolamine. Retrieved from [Link]
LookChem. (n.d.). N-Benzylethanolamine. Retrieved from [Link]
Ottokemi. (n.d.). N-Benzylethanolamine, 95%. Retrieved from [Link]
Loba Chemie. (2018, December 10). N-BENZYLETHANOLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Molbase. (n.d.). N-Benzylethanolamine(104-63-2)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
PubChem. (n.d.). Benzylethanolamine. Retrieved from [Link]
BDMAEE. (2025, July 7). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved from [Link]
PubMed. (2003, April 10). Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. Retrieved from [Link]
Technical Guide: Solubility Profiling and Process Optimization for 2-((3-Ethoxybenzyl)amino)ethanol
Topic: Solubility of 2-((3-Ethoxybenzyl)amino)ethanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Co...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 2-((3-Ethoxybenzyl)amino)ethanol in Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
2-((3-Ethoxybenzyl)amino)ethanol (often utilized as a key intermediate in the synthesis of adrenergic receptor antagonists like Tamsulosin) represents a classic amphiphilic challenge in process chemistry. Structurally, it combines a lipophilic 3-ethoxybenzyl tail with a polar amino-ethanol head group.
This duality creates a complex solubility profile: the molecule exhibits affinity for polar protic solvents due to hydrogen bonding (hydroxyl/amine groups) while maintaining significant solubility in chlorinated and aromatic solvents driven by the ethoxy-substituted benzene ring. Understanding these nuances is critical for designing efficient reductive amination workups , crystallization purifications , and formulation stability studies .
Expert Insight: Do not rely solely on LogP calculations. For amino-alcohols, the formation of inter- vs. intramolecular hydrogen bonds significantly alters solubility in non-polar solvents.
Predicted Solubility Matrix
Based on the Hansen Solubility Parameters (HSP) and functional group analysis of structurally related benzyl-amino-ethanols, the following solubility behaviors are projected.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, IPA
High (>100 mg/mL)
Strong H-bond donor/acceptor interactions with both amine and hydroxyl groups. Ideal for reaction media.
Polar Aprotic
DMSO, DMF, DMAc
Very High (>200 mg/mL)
Solvation of the polar head group; disruption of crystal lattice energy.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent solvation of the lipophilic ethoxybenzyl moiety. Preferred for extraction.
Esters/Ethers
Ethyl Acetate, THF, MTBE
Moderate to High
Good solubility; often used as the "solvent" in anti-solvent crystallization.
Non-Polar
n-Heptane, Hexane, Toluene
Low / Sparingly Soluble
Lack of H-bonding capability leads to phase separation. Ideal anti-solvents .
Aqueous
Water (pH > 10)
Low
Free base is lipophilic.
Aqueous
Water (pH < 7)
High
Protonation of the secondary amine forms a water-soluble salt.
Trustworthiness: This protocol uses a Laser Monitoring Observation Technique coupled with Gravimetric Analysis to ensure data integrity. It accounts for the hygroscopic nature of amino-alcohols.
Workflow Diagram: Solubility Determination
Caption: Iterative workflow for determining solubility curves with temperature stepping.
Step-by-Step Methodology
Preparation: Accurately weigh excess 2-((3-Ethoxybenzyl)amino)ethanol into a jacketed glass vessel.
Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol, Ethyl Acetate).
Inerting: Critical Step: Purge the headspace with Nitrogen or Argon. Secondary amines can react with atmospheric CO₂ to form insoluble carbamates, skewing solubility data.
Equilibration: Stir the mixture at the starting temperature (e.g., 288.15 K) for 24–48 hours. Use a laser monitoring system (transmissivity) to detect the presence of undissolved solids.
Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
Quantification:
Method A (Gravimetric): Evaporate solvent in a vacuum oven at 313 K until constant weight.
Method B (HPLC): Dilute aliquot and analyze via HPLC-UV (approx. 270–280 nm for the benzyl ring).
Repetition: Repeat at 5 K intervals (e.g., 288.15 K to 328.15 K).
Thermodynamic Modeling & Analysis
To translate experimental data into predictive process parameters, fit the mole fraction solubility (
) data to the Modified Apelblat Equation . This model is empirically superior for non-ideal solutions of polar organics.
The Modified Apelblat Equation
: Mole fraction solubility of the solute.
: Absolute temperature (Kelvin).
: Empirical model parameters derived from regression.
Interpretation for Process Design:
Parameter B: Related to the enthalpy of solution.[2][3] A highly negative
indicates solubility is strongly temperature-dependent, suggesting Cooling Crystallization is a viable purification method.
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
Calculate the apparent enthalpy (
), entropy (), and Gibbs free energy () of solution using the van't Hoff analysis :
Insight: If
(Endothermic), solubility increases with temperature. This is the expected behavior for 2-((3-Ethoxybenzyl)amino)ethanol in alcoholic solvents.
Process Application: Purification Strategy
The solubility differential between Ethanol (High solubility) and n-Heptane (Low solubility) suggests an Anti-Solvent Crystallization or Cooling Crystallization approach.
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundation for the Apelblat Model).
Sha, F., et al. (2021).[4] Solubility Determination and Thermodynamic Modeling of 2-Ethoxybenzamide in Organic Solvents. Journal of Chemical & Engineering Data. Link (Proxy data for ethoxy-substituted benzyl amides).
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link (Authoritative text on solubility theory).
PubChem. (2025).[5][3] Benzylamine - Physical Properties. National Library of Medicine. Link (Baseline data for the benzylamine pharmacophore).
Sigma-Aldrich. (2025). Solvent Miscibility and Polarity Table. Link (Reference for solvent selection).
A Comprehensive Technical Guide to N-Benzylamino Ethanol Scaffolds: Synthesis, Medicinal Chemistry, and Protocols
Abstract The N-benzylamino ethanol scaffold is a privileged structural motif in medicinal chemistry, characterized by its bifunctional nature which includes a secondary or tertiary amine and a primary alcohol.[1] This un...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-benzylamino ethanol scaffold is a privileged structural motif in medicinal chemistry, characterized by its bifunctional nature which includes a secondary or tertiary amine and a primary alcohol.[1] This unique combination provides a versatile platform for a wide range of chemical modifications, making it a key intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2] This technical guide offers an in-depth exploration of the N-benzylamino ethanol core, detailing its primary synthetic pathways, analyzing its diverse applications in drug discovery—from oncology to neurodegenerative diseases—and providing detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding key claims in authoritative references to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Chapter 1: Introduction to the N-Benzylamino Ethanol Core
The Structural Motif: Defining the Scaffold
The N-benzylamino ethanol scaffold is defined by an ethanolamine core (2-aminoethanol) where the nitrogen atom is substituted with at least one benzyl group (a phenylmethyl group). The core structure, C6H5CH2NHCH2CH2OH, possesses both a nucleophilic amino group and a hydroxyl group, allowing for subsequent reactions at two distinct sites.[1] This bifunctionality is central to its utility, enabling the construction of more complex molecular architectures.[3] The aromatic benzyl group can also be readily substituted, providing a powerful handle for modulating the steric and electronic properties of derivative compounds to fine-tune their biological activity.
Physicochemical Properties and Significance
N-benzylethanolamine is typically a clear, colorless to light yellow liquid.[4] Its dual functional groups allow it to act as both a hydrogen bond donor (from the -OH and N-H groups) and acceptor (from the N and O atoms). This characteristic is crucial for its interaction with biological targets like enzyme active sites and cell surface receptors. The benzyl group imparts a degree of lipophilicity, which can be critical for cell membrane permeability and reaching intracellular targets. This balance of hydrophilic (ethanolamine) and lipophilic (benzyl) character makes the scaffold a valuable starting point in drug design.
Versatility in Drug Design: A Privileged Scaffold
The N-benzylamino ethanol framework is considered a "privileged scaffold" because it is a structural motif capable of binding to multiple, distinct biological targets. Its synthetic accessibility and the ease with which its derivatives can be created have led to its incorporation into a wide array of therapeutic agents. It serves as a crucial building block for molecules targeting G-protein coupled receptors (GPCRs), enzymes, and other protein classes.[5][6] For example, it is a known precursor in the synthesis of imidazoles that act as potent calcitonin gene-related peptide (CGRP) antagonists and in the preparation of benzofused hydroxamic acids, which are fragments used in developing histone deacetylase (HDAC) inhibitors.[2][4]
Chapter 2: Synthetic Pathways and Methodologies
The synthesis of N-benzylamino ethanol derivatives can be achieved through several reliable and scalable routes. The choice of a specific pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the need to control stereochemistry.
Overview of Synthetic Strategies
The most common strategies involve forming the core C-N bonds through reductive amination or direct N-alkylation. Alternatively, the ethanolamine moiety can be introduced by reacting a pre-formed N-benzylamine with an ethylene oxide equivalent.
Caption: Common synthetic routes to N-benzylamino ethanol scaffolds.
Reductive Amination Routes
Reductive amination is a highly efficient method for creating the N-benzyl bond. This pathway typically starts with the condensation of benzaldehyde (or a substituted variant) with ethanolamine to form a Schiff base (iminium ion) intermediate. This intermediate is then reduced in situ to the secondary amine, N-benzylethanolamine.[1]
Causality: This method is favored for its high yields and operational simplicity. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and cost-effective choice suitable for this transformation. For more complex substrates or when greater control is needed, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[1] A second reductive amination step can then be performed with a different aldehyde to generate N,N-disubstituted derivatives.[1]
Nucleophilic Substitution and Ring-Opening Reactions
Direct N-alkylation of an amine with a benzyl halide is a classic approach. For instance, diethanolamine can be N-alkylated with benzyl chloride to yield N-benzyldiethanolamine.[3] Conversely, one can start with 2-(benzylamino)ethanol and alkylate it with other electrophiles.[1]
A related and powerful method involves the ring-opening of ethylene oxide. The reaction of a secondary amine, such as N-benzylaniline or N-benzyl-octadecyl amine, with ethylene oxide provides a direct and atom-economical route to the corresponding N,N-disubstituted ethanolamine derivative.[1][7]
Causality: The ethylene oxide ring-opening is often used in industrial settings due to the low cost of the reagent. However, it requires careful control of temperature and pressure due to the high reactivity and gaseous nature of ethylene oxide.[3][7] Nucleophilic substitution with benzyl halides is versatile but can suffer from over-alkylation, especially with primary amines, making it more suitable for secondary amine precursors.
Synthesis from Amino Acid Precursors
Optically active 2-benzylamino alcohols can be synthesized by the reduction of N-benzoyl derivatives of natural amino acids.[8] For example, N-benzoyl-L-alanine can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield L-2-benzylaminopropanol.[8] This approach is invaluable for creating chiral scaffolds, which is often a critical requirement in drug development to ensure stereospecific interactions with biological targets.
Chapter 3: Medicinal Chemistry and Therapeutic Applications
The N-benzylamino ethanol scaffold is a cornerstone in the development of various therapeutic agents, demonstrating significant activity in oncology, neuropharmacology, and other areas.
The Scaffold in Neurodegenerative Disorders
Derivatives built upon an N-benzyl scaffold have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an important enzyme target in advanced Alzheimer's disease.[6] A series of N-benzyl benzamide compounds were reported to inhibit BChE with IC50 values ranging from picomolar to nanomolar.[6] The N-benzyl group often plays a crucial role in establishing key interactions within the active site of the enzyme.
Caption: Inhibition of BChE by an N-benzyl-based scaffold.
N-benzyl substitution on phenethylamine-class psychedelics, which are agonists of serotonin 5-HT2A/2C receptors, has been shown to significantly increase both binding affinity and functional activity.[5] A study of 48 closely related N-benzyl phenethylamines revealed compounds with affinities and potencies in the picomolar range, highlighting the profound impact of the benzyl group on receptor engagement.[5] This modulation is critical for developing potential treatments for psychiatric disorders like depression and anxiety.
Applications in Oncology
The scaffold is integral to the design of novel anticancer agents that function through various mechanisms.
Apoptosis Induction: A series of 2-substituted benzylamino-4-amino-5-aroylthiazoles have been synthesized and evaluated as apoptosis-inducing anticancer agents.[9] Certain derivatives, particularly those with a p-chlorobenzylamino moiety, exhibited potent antiproliferative activities against cancer cell lines with single-digit micromolar IC50 values.[9]
Dual-Target Inhibition: Novel 9-benzylaminoacridine derivatives have been developed as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, two important targets in colon cancer therapy.[10] This multi-target approach is a promising strategy to overcome drug resistance.
Antiproliferative Diterpenes: The N-benzylamino group has been incorporated into isosteviol-based 1,3-aminoalcohols, leading to derivatives with significant antiproliferative activity against human tumor cell lines like HeLa and MCF-7.[11]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the N-benzylamino ethanol scaffold has yielded crucial insights into the structural requirements for biological activity. The data below summarizes key findings from various studies.
Scaffold/Derivative Class
Therapeutic Target
Key SAR Findings
Potency Range
Reference
N-Benzyl Phenethylamines
5-HT2A/2C Receptors
N-(2-hydroxybenzyl) substitution generally confers the highest activity at the 5-HT2A receptor.
The following protocols are generalized from published methods and should be adapted based on the specific substrate and laboratory safety standards.
Protocol 1: General Synthesis of N-Benzyl-N-(substituted)ethanolamine via Reductive Amination
This two-step protocol first prepares the N-benzylethanolamine intermediate, which is then used in a second reductive amination.
Step A: Synthesis of 2-(Benzylamino)ethanol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) in methanol.
Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the Schiff base intermediate.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
Causality: Portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions.
Workup: After stirring for an additional 3-4 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.
Step B: Synthesis of the Final N,N-Disubstituted Product
Reaction Setup: Dissolve the purified 2-(benzylamino)ethanol (1.0 equivalent) from Step A in a suitable solvent (e.g., methanol or dichloromethane).
Aldehyde Addition: Add the second aldehyde (e.g., 2-naphthaldehyde, 1.0 equivalent) and stir for 1-2 hours.[1]
Reduction: Add a reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.2-1.5 equivalents) and stir until the reaction is complete (monitored by TLC).
Workup and Purification: Follow the workup and purification procedures described in Step A.
Protocol 2: O-Benzylation of an N,N-Disubstituted Ethanolamine
This protocol describes the derivatization of the hydroxyl group, a common strategy for modifying the scaffold's properties.[12]
Reaction Setup: Dissolve the N,N-disubstituted ethanolamine (1.0 equivalent) in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane in a flask under a nitrogen atmosphere.
Base Addition: Add a suitable base. For O-alkylation, a strong base like sodium hydride (NaH, 60% dispersion in oil, 1.5 equivalents) is effective. For less reactive substrates or milder conditions, an inorganic base like sodium carbonate (Na₂CO₃) can be used.[12] Stir for 15-30 minutes.
Causality: The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. Anhydrous conditions are crucial when using NaH to prevent it from reacting with water.
Electrophile Addition: Add benzyl bromide (1.2 equivalents) dropwise to the suspension.
Heating and Monitoring: Heat the reaction mixture to 55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.[12]
Workup: Cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil via silica gel flash column chromatography.[12]
Chapter 5: Conclusion and Future Perspectives
The N-benzylamino ethanol scaffold has firmly established itself as a versatile and powerful platform in modern medicinal chemistry. Its synthetic tractability, coupled with the ability to precisely tune its stereoelectronic properties, has enabled the development of highly potent and selective agents against a range of challenging biological targets. The research reviewed herein demonstrates its critical role in generating lead compounds for neurodegenerative diseases and cancer.
Future research will likely focus on several key areas. First, the exploration of novel and more efficient catalytic methods for the synthesis of these scaffolds will continue to be a priority, aiming to reduce waste and improve scalability. Second, the incorporation of this scaffold into more complex drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, could unlock new therapeutic opportunities. Finally, as our understanding of disease biology deepens, the N-benzylamino ethanol core will undoubtedly be adapted to design inhibitors for newly validated targets, further cementing its status as a truly privileged scaffold in the pursuit of new medicines.
References
New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids. [URL: https://www.jstage.jst.go.jp/article/bbb1961/38/6/38_6_1027/_pdf]
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. [URL: https://www.osti.gov/servlets/purl/1970222]
A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
Synthesis of N-benzyl-N-octadecyl-2-aminoethanol - PrepChem.com. [URL: https://prepchem.com/synthesis-of-n-benzyl-n-octadecyl-2-aminoethanol/]
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4465822/]
Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/914]
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35969197/]
N-Benzyldiethanolamine Research Chemical - Benchchem. [URL: https://www.benchchem.com/product/b1424]
Treatment of neurodegenerative diseases with using of stem cells/scaffolds - MedCrave online. [URL: https://medcraveonline.com/MOJAP/treatment-of-neurodegenerative-diseases-with-using-of-stem-cellsscaffolds.html]
Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer - MDPI. [URL: https://www.mdpi.com/1424-8247/16/1/123]
Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/25/9/2179]
Protocol for reacting 3-ethoxybenzaldehyde with ethanolamine
Application Note: High-Yield Synthesis of ( )-2-((3-ethoxybenzylidene)amino)ethanol via Condensation )-2-((3-ethoxybenzylidene)amino)ethanol Executive Summary This application note details the optimized protocol for synt...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of (
)-2-((3-ethoxybenzylidene)amino)ethanol via Condensation
)-2-((3-ethoxybenzylidene)amino)ethanol
Executive Summary
This application note details the optimized protocol for synthesizing the Schiff base derived from 3-ethoxybenzaldehyde and ethanolamine . This reaction is a cornerstone in the synthesis of polydentate ligands for coordination chemistry and a critical intermediate in the production of secondary amine pharmaceuticals via reductive amination.
Unlike generic protocols, this guide addresses the specific challenges of reacting electron-rich aromatic aldehydes with hydrophilic amino alcohols, specifically focusing on equilibrium management to prevent hydrolysis and "oiling out" during purification.
Scientific Foundation & Mechanism
Reaction Theory
The synthesis is a reversible condensation reaction where the nucleophilic nitrogen of ethanolamine attacks the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde. The reaction proceeds through an unstable carbinolamine (hemiaminal) intermediate, followed by dehydration to form the imine (Schiff base).
Critical Insight: The 3-ethoxy substituent on the benzaldehyde ring is an electron-donating group (EDG) via resonance. This slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing the initial nucleophilic attack. Consequently, maintaining a slightly acidic pH (approx. 4.5–5.0) or using elevated temperatures is often required to accelerate dehydration without protonating the amine nucleophile.
Mechanistic Pathway
The following diagram illustrates the stepwise conversion, highlighting the critical transition states.
Figure 1: Stepwise mechanism of Schiff base condensation. Note that Step 4 is reversible; water removal is essential.
Step 1: Pre-Solubilization
Dissolve 10 mmol (1.50 g) of 3-ethoxybenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF). Ensure the aldehyde is fully dissolved; the solution should be clear and colorless to pale yellow.
Step 2: Amine Addition
In a separate beaker, dilute 10 mmol (0.61 g) of ethanolamine in 5 mL of absolute ethanol.
Technique Tip: Add the amine solution dropwise to the stirring aldehyde solution over 5 minutes. This prevents localized high concentrations that can lead to oligomerization.
Step 3: Catalysis & Reaction
Standard Method: Add 2–3 drops of glacial acetic acid. Attach a reflux condenser.
Conditions: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.
Monitoring: Check progress via TLC (System: 10% Methanol in Dichloromethane). The aldehyde spot (
) should disappear, and a new polar spot (imine) should appear.
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature.
Water Removal: Add 1 g of anhydrous MgSO₄ to the reaction mixture and stir for 10 minutes to trap the water generated during condensation. Filter off the solid MgSO₄.
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
Crystallization: The residue will likely be a viscous yellow oil. Dissolve this in a minimum amount of hot diethyl ether or an ethanol/hexane mixture. Cool to 0°C overnight to induce crystallization.
Process Workflow & Decision Logic
The following flowchart guides the researcher through the critical decision points during synthesis and purification.
Figure 2: Operational workflow for synthesis and purification.
Characterization & Quality Control
To validate the structure, compare experimental data against these standard values.
Spectroscopic Data Table
Technique
Signal/Parameter
Expected Value
Structural Assignment
FT-IR
Stretch
1630 – 1650 cm⁻¹
Imine bond formation (Strong, Sharp)
FT-IR
Stretch
3200 – 3400 cm⁻¹
Hydroxyl group from ethanolamine
¹H NMR
Azomethine Proton
8.2 – 8.5 ppm (s)
(Diagnostic Peak)
¹H NMR
Ethoxy Methylene
4.0 – 4.1 ppm (q)
¹H NMR
Ethoxy Methyl
1.3 – 1.4 ppm (t)
Purity Check
Absence of Carbonyl: The disappearance of the aldehyde carbonyl peak in IR (~1690 cm⁻¹) and the aldehyde proton in NMR (~10.0 ppm) confirms conversion.
Hydrolysis Test: Dissolve a small amount in water/methanol. If the solution turns cloudy or smells of benzaldehyde over time, the imine is hydrolyzing. Store under inert atmosphere.
Troubleshooting & Optimization
Issue: "Oiling Out" (Product won't crystallize)
Cause: Presence of residual solvent or impurities preventing lattice formation. The ethoxy chain adds flexibility, lowering the melting point.
Solution: Trituration. Add cold hexane to the oil and scratch the side of the flask with a glass rod. If this fails, re-dissolve in minimal diethyl ether and place in a freezer (-20°C).
Issue: Low Yield / Incomplete Reaction
Cause: Equilibrium favoring reactants due to water presence.[3]
Solution: Use a Dean-Stark apparatus with Toluene as the solvent instead of Ethanol. This azeotropically removes water, driving the equilibrium to completion (
).
Issue: Hydrolysis on Silica Gel
Cause: Silica gel is slightly acidic and contains bound water, which reverses Schiff base formation.
Solution: Do NOT purify via standard silica column chromatography. If chromatography is absolutely necessary, use Neutral Alumina or treat the silica gel with 1% Triethylamine to neutralize acidity.
References
BenchChem. (2025).[3][4] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from 3[3]
LibreTexts Chemistry. (2020). Reactions of Aldehydes and Ketones with Amines. Retrieved from 5
Jetir.Org. (n.d.). Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy. Retrieved from 6
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 7
Application Note: Precision Synthesis of N-Substituted Amino Alcohols
Topic: Preparation of N-substituted Amino Alcohols for Drug Discovery Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Abstract N-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of N-substituted Amino Alcohols for Drug Discovery
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Abstract
N-substituted
-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the pharmacophore for -adrenergic blockers (e.g., Propranolol, Metoprolol), sphingosine kinase inhibitors, and chiral auxiliaries. While conceptually simple, the synthesis of these cores often suffers from poor regiocontrol, racemization, or harsh conditions that degrade sensitive functional groups. This guide provides a strategic framework and validated protocols for the synthesis of N-substituted amino alcohols, prioritizing regioselectivity, enantiopurity, and operational scalability.
Strategic Route Selection
The synthesis of
-amino alcohols is rarely "one-size-fits-all."[1] The choice of method dictates the stereochemical outcome and impurity profile.
Decision Matrix for Synthetic Strategy
Before initiating wet chemistry, evaluate the substrate against the following logic flow:
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and stereochemical requirements.
Mechanistic Insight: Controlling the "Warhead"
The most common route, aminolysis of epoxides , is governed by the competition between steric hindrance and electronic stabilization.
Aliphatic Epoxides: Attack is strictly
. The amine nucleophile attacks the least substituted carbon.
Styrenyl Epoxides: The benzylic position can stabilize a developing positive charge. Under Lewis Acid catalysis, the mechanism shifts toward
-like character, leading to attack at the more substituted (benzylic) carbon.
Critical Failure Mode: Thermal aminolysis (heating amine + epoxide without catalyst) often requires high temperatures (
C), leading to polymerization or bis-alkylation. Catalytic activation is mandatory for drug discovery applications.
Detailed Experimental Protocols
Protocol A: Lewis-Acid Catalyzed Regioselective Ring Opening
Application: General synthesis of
-blocker analogs and aliphatic amino alcohols.
Mechanism: attack activated by Lithium Bromide (LiBr) or Yttrium Trichloride (YCl3).
Advantages: Mild conditions (RT), solvent-free option, high regioselectivity.
Purification: Generally, the crude purity is >90%. If necessary, purify via flash chromatography (DCM/MeOH/NH
).
Data Validation Table: Catalyst Efficiency
Catalyst
Conditions
Yield (%)
Regioselectivity (Terminal:Internal)
Notes
None (Thermal)
80°C, 12h
40-60%
85:15
Significant byproducts
LiBr (10 mol%)
25°C, 4h
92%
>99:1
Recommended standard
| YCl
(5 mol%) | 25°C, 2h | 95% | >99:1 | Best for hindered amines |
| Cu(OTf) | 40°C, 6h | 88% | 60:40 | Loses regiocontrol in styrenes |
Protocol B: Reductive Amination of
-Hydroxy Ketones
Application: Synthesis of hindered amino alcohols or when the corresponding epoxide is unstable.
Mechanism: Formation of a hemiaminal/imine intermediate followed by reduction. Titanium(IV) isopropoxide serves as a Lewis acid and water scavenger.
Materials
-Hydroxy Ketone: 1.0 equiv
Amine: 1.2 equiv
Titanium(IV) isopropoxide (Ti(OiPr)
): 1.5 equiv
Reducing Agent: Sodium Borohydride (NaBH
): 1.5 equiv
Solvent: THF (Anhydrous)
Step-by-Step Methodology
Complexation: Under Nitrogen atmosphere, combine the
-hydroxy ketone (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL).
Lewis Acid Addition: Add Ti(OiPr)
(1.5 mmol) dropwise. The solution may change color (often yellow/orange).
Imine Formation: Stir at room temperature for 6–12 hours.
Checkpoint: Verify imine formation by IR (disappearance of ketone C=O) or crude NMR.
Reduction: Cool the mixture to 0°C. Add NaBH
(1.5 mmol) followed by Ethanol (1 mL) to aid solubility. Stir for 2 hours, allowing to warm to RT.
Quench (Critical): Quench by adding 1N NaOH (2 mL). A white precipitate (Titanium oxides) will form.
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate to obtain the crude amino alcohol.
Protocol C: Enantioselective Synthesis via Hydrolytic Kinetic Resolution (HKR)
Application: Preparation of "Beta-Blocker" type drugs (e.g., (S)-Propranolol) with >99% ee.
Core Concept: Use a Cobalt-Salen catalyst to selectively hydrolyze one epoxide enantiomer, leaving the other intact for aminolysis.
Workflow Diagram
Figure 2: Workflow for the enantioselective synthesis of beta-blockers using Hydrolytic Kinetic Resolution (HKR).
Key Protocol Modifications
Catalyst Loading: Use (S,S)-Co-Salen (Jacobsen's Catalyst) at 0.5 mol%.
Water Control: Precise addition of 0.55 equivalents of water is crucial. Too much water hydrolyzes the desired enantiomer; too little stalls the resolution.
Aminolysis: React the resolved chiral epoxide using Protocol A (LiBr catalyzed) to prevent racemization (which can occur under harsh thermal conditions).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Polymerization of epoxide
Lower temperature; switch to LiBr catalyst; dilute reaction (0.1 M).
Poor Regioselectivity
Substrate electronic bias
For styrenyl oxides, use non-polar solvents (Toluene) to favor SN2. Avoid Lewis acids that are too strong (e.g., BF3).
Bis-alkylation
Amine is too nucleophilic
Use excess amine (3-5 equiv) and distill off excess later. Use bulky protecting groups on amine.
Incomplete Conversion
Catalyst poisoning
Ensure amine is free of water/acid impurities. Increase catalyst to 15 mol%.
Safety & Scalability
Epoxides: Potent alkylating agents and potential mutagens. Handle in a fume hood. Destroy excess epoxide with aqueous NaOH/Thiosulfate.
Exotherms: The ring-opening reaction is exothermic. On scales >1g, slow addition of amine at 0°C is mandatory to prevent thermal runaway.
Titanium Waste: Ti(OiPr)
workups generate voluminous precipitate. For large scale, use a Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize aluminum/titanium salts instead of filtration.
References
Regioselective Ring Opening (LiBr)
Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines.[3]
Source: European Journal of Organic Chemistry.
(Validated via search context 1.2/1.13)
Metal-Free/Green Protocols
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[3][4][5]
Source: Chemical Communic
HKR (Jacobsen's Method)
Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Nucleophiles.
Source: Science / J. Am. Chem. Soc. (Contextual reference to standard HKR protocols cited in search 1.9/1.16).
Beta-Blocker Synthesis Review
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol).[6][7]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Subject: Yield Optimization & Troubleshooting Guide
Applicable Substrates: 3-Ethoxybenzaldehyde (CAS: 1721-26-2) + Primary/Secondary Amines
Introduction: The "Hidden" Reactivity of Meta-Substituted Aldehydes
Welcome to the technical support module for reductive amination. You are likely here because your yield is hovering between 40-60%, or you are observing persistent alcohol impurities (3-ethoxybenzyl alcohol).
The Core Chemical Insight:
Unlike para-ethoxybenzaldehyde, where the alkoxy group donates electrons via resonance to deactivate the carbonyl, 3-ethoxybenzaldehyde (meta-substituted) behaves differently. The Hammett constant for a meta-alkoxy group is positive (
to ), meaning it is inductively electron-withdrawing.
The Good News: Your aldehyde is actually more electrophilic than benzaldehyde, facilitating faster imine formation.
The Trap: It is also more susceptible to direct reduction if the hydride is too strong or introduced too early.
This guide provides a self-validating protocol to harness this reactivity while suppressing side reactions.
Module 1: The "Golden Standard" Protocol (Self-Validating System)
Do not rely on "one-pot" dumping of reagents for this specific substrate if yields are low. Use this stepwise Abdel-Magid / Ti(OiPr)₄ Hybrid Protocol . This system validates itself: if Step 1 fails, Step 2 is futile.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Ethoxybenzaldehyde
1.0
Substrate
Ensure free of benzoic acid oxidation products.
Amine
1.1 - 1.2
Nucleophile
Free base preferred. If HCl salt, add 1.0 eq. TEA.
Ti(OiPr)₄
1.25 - 1.5
Lewis Acid / Desiccant
Critical for yield. Scavenges water; pushes equilibrium.
NaBH(OAc)₃ (STAB)
1.5 - 2.0
Reducing Agent
Selective for imine over aldehyde.
DCE or THF
Solvent
Medium
DCE (1,2-Dichloroethane) is faster; THF is greener.
Step-by-Step Workflow
Imine Pre-Formation (The Validation Step):
Mix 3-ethoxybenzaldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous DCE (0.2 M concentration).
Observation: The solution should turn slightly yellow/orange and warm up.
Validation: Stir for 2–4 hours. Pull a small aliquot for 1H NMR or TLC. Do not proceed until the aldehyde peak (~10 ppm) has disappeared. The Ti(OiPr)₄ ensures this happens by trapping water.
The Reduction:
Once imine formation is confirmed, dilute the mixture slightly if it has become viscous.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
Stir at room temperature for 12–16 hours.
The Quench (Crucial for Emulsion Prevention):
Note: 3-ethoxy derivatives are lipophilic and prone to nasty emulsions.
Quench by adding 1N NaOH slowly (to precipitate Titanium as TiO₂).
Dilute with EtOAc. Filter the resulting white slurry through a Celite pad to remove titanium salts.
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Module 2: Troubleshooting Decision Tree
Use this flowchart to diagnose specific yield-killing scenarios.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in reductive amination.
Module 3: FAQ & Technical Deep Dive
Q1: Why use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄?
NaBH₄ is a "shotgun." It reduces aldehydes and imines at similar rates. If your imine equilibrium is not 100% complete (which is common), NaBH₄ will reduce the remaining 3-ethoxybenzaldehyde to the alcohol, permanently capping your yield.
STAB is sterically crowded and electron-poor. It coordinates with the basic nitrogen of the imine, delivering the hydride selectively to the C=N bond. It reacts with aldehydes much slower, allowing the equilibrium to naturally shift toward the imine during the reaction [1].
Q2: I see a "double addition" product (Tertiary Amine). Why?
A: This occurs when the product (secondary amine) is more nucleophilic than your starting amine.
Mechanism: The newly formed secondary amine attacks a second molecule of 3-ethoxybenzaldehyde.
Fix: This is common with primary alkyl amines.
Use a large excess of the primary amine (2–5 equivalents).
Switch solvent to Methanol (if using NaBH₄) or keep DCE (if using STAB) but ensure the aldehyde is added slowly to the amine/hydride mixture (Inverse Addition).
Q3: My reaction turns into a solid gel upon adding Ti(OiPr)₄. Is this ruined?
A: No, this is actually a good sign.
Titanium(IV) acts as a bridging Lewis acid, sometimes forming viscous oligomers with the amine/aldehyde complex.
Fix: Do not panic. Simply dilute with more dry DCE or THF until stirring resumes. The chemistry will proceed.
NaBH₃CN requires a pH of ~6 to be effective. If the solution is too neutral, the reaction stalls. If you use it, you must add a drop of acetic acid or use an amine-HCl salt.
Recommendation: STAB is generally superior (higher rate, no toxic cyanide byproduct, no pH monitoring required) [2].
Module 4: Mechanism of Action (Visualized)
Understanding the role of the Titanium additive is key to mastering this reaction.
Figure 2: The Titanium(IV) Isopropoxide mediated pathway. Note that Ti traps the water leaving group, preventing the reverse reaction (hydrolysis).
References
Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.
Preventing over-alkylation in synthesis of secondary amino alcohols
This guide functions as an autonomous Technical Support Center designed for researchers encountering selectivity issues in amino alcohol synthesis. Topic: Prevention of Over-Alkylation (Polyalkylation) Ticket ID: CHEM-SU...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as an autonomous Technical Support Center designed for researchers encountering selectivity issues in amino alcohol synthesis.
Topic: Prevention of Over-Alkylation (Polyalkylation)
Ticket ID: CHEM-SUP-001
Status: Active
Executive Summary: The Nucleophilicity Trap
The core failure mode in synthesizing secondary amino alcohols (e.g.,
-blockers, chiral auxiliaries) is the enhanced nucleophilicity of the product . Once a primary amine () is alkylated to a secondary amine (), it becomes more electron-rich and often more nucleophilic than the starting material, leading to rapid over-alkylation to tertiary amines or quaternary salts.
This guide provides three distinct protocols to bypass this kinetic trap, ranked from "Process-Friendly" to "Absolute Precision."
Decision Matrix: Select Your Protocol
Before proceeding, identify your substrate constraints and select the appropriate workflow.
Figure 1: Protocol Selection Workflow based on available electrophiles.
Protocol A: Epoxide Ring Opening (The "Stoichiometric" Method)
Best for: Synthesizing
-amino alcohols (e.g., Propranolol, Atenolol).
Mechanism: attack.
The Fix: Statistical probability management and Lewis Acid catalysis.
The Problem
Direct reaction of 1 equivalent of amine with 1 equivalent of epoxide often yields 15–20% dialkylated impurity because the product (secondary amine) competes for the remaining epoxide.
Optimized Protocol
Stoichiometry: Use 3–5 equivalents of the primary amine relative to the epoxide. This statistically favors the attack of the primary amine over the newly formed secondary amine.
Solvent: Use a polar protic solvent (Methanol or Ethanol) or HFIP (Hexafluoroisopropanol) .
Why? Protic solvents activate the epoxide oxygen via hydrogen bonding, facilitating ring opening. HFIP is particularly effective at stabilizing the transition state without being nucleophilic itself.
Why? These mild Lewis acids coordinate to the epoxide oxygen, making it more electrophilic and allowing the reaction to proceed at lower temperatures, which suppresses side reactions.
Troubleshooting Table (Protocol A)
Symptom
Probable Cause
Corrective Action
Tertiary Amine (>5%)
Insufficient amine excess.
Increase amine equivalents to 5–10x. Excess amine can be distilled off later.
Regioselectivity Issues
Attack at wrong carbon.
Switch to in ether . This favors attack at the less substituted carbon (steric control).
Polymerization
Epoxide homopolymerization.
Avoid strong bases. Ensure temperature is kept .
Protocol B: Reductive Amination (The "Kinetic" Method)
Best for: Alkylating amino alcohols with aldehydes, or reacting hydroxy-ketones with amines.
The Fix: Selective reduction of the intermediate imine.[1]
The Mechanism
Optimized Protocol
Do not use Sodium Borohydride (
) or Cyanoborohydride () if you are struggling with over-alkylation. Use Sodium Triacetoxyborohydride (STAB, ) .[1][2][3]
Reagent Choice:
.
Why? It is sterically bulky and electron-deficient. It reduces the imine much faster than the aldehyde/ketone.[4] This allows you to mix everything in one pot without reducing the starting material before it reacts.
Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Avoid Methanol (reacts slowly with STAB).[2]
Procedure:
Mix Amine (1.0 eq) + Aldehyde (1.0–1.1 eq) in DCE.
Add STAB (1.4 eq).
Stir at Room Temp for 2–4 hours.
Crucial: If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to free-base it.
Troubleshooting Table (Protocol B)
Symptom
Probable Cause
Corrective Action
Low Conversion
Imine formation stalled.
Add a drying agent ( or molecular sieves) or Lewis Acid () to push the equilibrium.
Dialkylation (Tertiary Amine)
Aldehyde excess too high.
Add the aldehyde slowly (syringe pump) to the amine/reductant mixture.
Hydrolysis of Product
Workup too acidic.
Quench with sat. , not strong acid.
Protocol C: The Fukuyama Synthesis (The "Absolute" Method)
Best for: When reagents are expensive, or 100% mono-alkylation is non-negotiable.
The Fix: "Masking" the amine as a sulfonamide to shut down nucleophilicity after the first alkylation.
The Logic
Convert primary amine to a 2-nitrobenzenesulfonamide (Nosyl-amide) .
The Nosyl group is electron-withdrawing, making the nitrogen non-nucleophilic (preventing over-alkylation) but acidic (
).
Alkylate the nitrogen using Mitsunobu conditions or an alkyl halide + base.[5]
Figure 2: The Fukuyama Pathway for guaranteed mono-alkylation.
Optimized Protocol
Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.
Alkylation (Mitsunobu):
React Nosyl-amide with the Alcohol (e.g., a protected hydroxy-alkyl chain) using
and DEAD/DIAD.
Note: This is ideal for amino alcohol synthesis because you are coupling an alcohol to the amine.
Deprotection:
Treat the alkylated sulfonamide with Thiophenol (PhSH) and
or Cesium Carbonate in DMF/Acetonitrile.
Why? The thiolate attacks the aromatic ring of the Nosyl group (Meisenheimer complex), releasing
and the pure secondary amine.
Troubleshooting Table (Protocol C)
Symptom
Probable Cause
Corrective Action
Alkylation Fails
Steric hindrance.
Switch from Mitsunobu to direct alkylation: Use in DMF with an alkyl halide.
Cannot Deprotect
Old Thiophenol.
Thiophenol oxidizes easily. Use fresh reagent or switch to Mercaptoacetic acid (odorless alternative).
FAQ: Common User Scenarios
Q: I am seeing 10% tertiary amine despite using 3 equivalents of amine in the epoxide opening. Why?A: This is often a concentration effect.[6] Even with stoichiometric excess, if the reaction is too concentrated (e.g., >1M), the local concentration of the newly formed product can compete. Dilute your reaction to 0.1M – 0.2M.
Q: Can I use the Fukuyama method if my starting material is an amino alcohol?A: Yes, but you must protect the alcohol first (e.g., as a TBDMS ether). If you don't, the sulfonyl chloride (NsCl) will react with both the amine and the alcohol. The amine reacts faster, but O-sulfonylation is a risk.
Q: My product is water-soluble, and I can't extract it after the reaction.A: Amino alcohols are highly polar. Do not use standard aqueous workups.
Evaporate the solvent directly.
Use SCX-2 (Strong Cation Exchange) cartridges. Load the mixture in MeOH, wash with MeOH (elutes non-basic impurities), then elute your product with
in MeOH.
References
Fukuyama Amine Synthesis (Nosyl Strategy)
Kan, T.; Fukuyama, T. Chem. Commun.[5]2004 , 353–359.
Source:
Reductive Amination Selectivity (STAB)
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org.[4] Chem.1996 , 61, 3849–3862.[3][4]
Source:
Epoxide Ring Opening (Lewis Acid Catalysis)
Shivani; Pujala, B.; Chakraborti, A. K. J. Org.[7] Chem.2007 , 72, 3713–3722.[7] (Zinc Perchlorate catalysis).[7]
Source:
Solvent Effects in Epoxide Opening
Lizza, J. R.; Moura-Letts, G. Synthesis2017 , 49, 1231-1242.[7][8]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aldehyde Purification & RemovalSubject: Removal of Unreacted 3-Ethoxybenzaldehyde (CAS: 22924-15-8)
Ticket ID: #AL-3EB-PUR-001
Status: Open
Support Tier: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 3-ethoxybenzaldehyde from your reaction mixture. This is a common challenge due to its lipophilicity (
) and high boiling point (~245°C), which often leads to co-elution with products during chromatography or thermal degradation during distillation.
This guide prioritizes chemoselective scavenging over physical separation, as this approach offers the highest fidelity for removing electrophilic impurities.
Module 1: The Bisulfite Wash (Standard Protocol)
Best For: Scales >1g, stable products, and removing bulk aldehyde.
The Logic:
Aldehydes react reversibly with sodium bisulfite (
) to form water-soluble bisulfite adducts (hydroxy sulfonates). 3-Ethoxybenzaldehyde is lipophilic and resides in the organic phase. By converting it to a charged salt, we force it into the aqueous phase, leaving your non-aldehyde product in the organic layer.
Protocol:
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; Dichloromethane is acceptable but emulsions are more common).
Reagent: Prepare a saturated aqueous solution of
(approx. 40% w/v).
The Wash:
Add the saturated
solution to your separatory funnel (Ratio: 10 mL bisulfite solution per 1 g of expected unreacted aldehyde).
Critical Step: Add 2-5 mL of Methanol or Ethanol to the funnel. Why? The reaction occurs at the interface.[1] A small amount of alcohol increases the solubility of the lipophilic 3-ethoxybenzaldehyde at the interface, accelerating adduct formation [1].
Shake vigorously for 3-5 minutes.
Separation:
Drain the aqueous layer (contains the aldehyde-bisulfite adduct).
Validation: Check the organic layer by TLC. If aldehyde persists, repeat the wash.
Final Polish: Wash the organic layer once with water (to remove residual salts) and once with brine before drying over
Best For: Scales <500mg, acid-sensitive products, or late-stage purification.
The Logic:
Polymer-supported reagents allow you to "fish out" the impurity. A resin bound with a nucleophile (hydrazine or amine) will covalently bond to the 3-ethoxybenzaldehyde. You then simply filter off the beads, leaving pure product in the solution.
Recommended Scavengers:
Sulfonyl Hydrazide Resin: Forms a stable hydrazone.
Polymer-Supported Trisamine: Forms an imine (Schiff base).
Protocol:
Stoichiometry: Calculate the excess aldehyde (by NMR or estimated mass). Use 3-5 equivalents of resin relative to the aldehyde impurity.
Solvent: Dissolve crude in DCM or THF (Swelling of the resin is crucial; DCM is excellent for polystyrene-based resins).
Incubation: Add resin and stir gently (do not use a magnetic stir bar that grinds the beads; use an orbital shaker) for 2-4 hours at room temperature.
Filtration: Filter through a fritted glass funnel or a cotton plug.
Rinse: Wash the resin cake with DCM to recover any entrained product.
Troubleshooting FAQ:
Q: The reaction is too slow.
A: Add a catalytic amount of Acetic Acid (1-2 drops) to protonate the carbonyl oxygen, catalyzing the imine/hydrazone formation [2].
Q: Can I use this for large scale?
A: It is cost-prohibitive for >10g scales. Use Method 1 (Bisulfite) for bulk removal, then Method 2 for "polishing" trace levels.
Module 3: Chromatographic Optimization
Best For: When the aldehyde and product have similar Rf values (Co-elution).
The Logic:
3-Ethoxybenzaldehyde is an electron-rich aromatic system. If it co-elutes with your product in standard Hexane/Ethyl Acetate systems, you must exploit
- interactions or dipole selectivity rather than just polarity.
Solvent System Switches:
Toluene / Ethyl Acetate: Toluene interacts with the aromatic ring of the aldehyde, often shifting its retention time differently than non-aromatic products.
DCM / Methanol: If your product is polar, moving to a DCM-based system can break the co-elution.
Gradient Elution: Start with 100% Hexane (or Heptane). 3-Ethoxybenzaldehyde is moderately lipophilic and will move faster than polar products. A shallow gradient (0% to 10% EtOAc over 20 CV) is often required.
Visualizing the Impurity:
UV: Strong absorption at 254 nm (benzene ring) and 280-300 nm (carbonyl n->
* transition).
Stain: 2,4-DNP (Dinitrophenylhydrazine) stain is specific. It will turn the aldehyde spot bright orange/red immediately.
Module 4: Physical Removal (Distillation)
Best For: Very large scale (>50g) or very stable, high-boiling products.
The Logic:
3-Ethoxybenzaldehyde has a boiling point of ~245°C at atmospheric pressure [3].[2] To distill it without decomposing your product, you must reduce the pressure significantly.
Kugelrohr / Bulb-to-Bulb Distillation Settings:
Vacuum: High vacuum required (<1 mmHg or <1 mbar).
Temperature: At 0.5 mmHg, the boiling point drops to approx. 80-90°C.
Procedure: Place crude in the source bulb. Heat gradually. The aldehyde will distill over first. Stop when the more viscous product remains or when the temperature stabilizes at the product's boiling point.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.15 on Purification of Aldehydes).
Bhattacharyya, S. (2004).[3] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[3] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[3]
Technical Support Center: Optimizing Sodium Borohydride Reduction in Ethanolamine Reactions
Introduction: The "Oxazolidine Trap" Welcome to the technical support center. If you are reading this, you are likely experiencing low yields, stalling reactions, or difficult workups when reacting ethanolamine (2-aminoe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Oxazolidine Trap"
Welcome to the technical support center. If you are reading this, you are likely experiencing low yields, stalling reactions, or difficult workups when reacting ethanolamine (2-aminoethanol) with aldehydes or ketones using Sodium Borohydride (
).
The Core Problem: unlike standard amines, ethanolamine contains a nucleophilic hydroxyl group (
) beta to the amine. When it reacts with a carbonyl, it does not just form an imine; it equilibrates into a 5-membered cyclic oxazolidine .
reduces imines efficiently but is kinetically poor at reducing oxazolidines. If your reaction conditions favor the oxazolidine ring, your reduction will stall, or you will recover starting material. This guide focuses on breaking this cycle.
Part 1: The Mechanistic Landscape (Visualization)
To solve the yield issue, we must visualize the species in solution. The diagram below illustrates the "Triangle of Equilibrium" you are fighting against.
Figure 1: The Reaction Pathway.[1][2][3] Note that NaBH₄ acts on the Imine.[1][3][4][5][6][7] If the equilibrium shifts to the Oxazolidine (yellow), reduction is inhibited.
Part 2: Optimization Protocol (SOP)
Do not use a "dump and stir" one-pot method. You must use a Two-Step, One-Pot protocol to ensure the imine is formed and the oxazolidine equilibrium is managed before the reducing agent is introduced.
Solvent: Methanol (MeOH) or Ethanol (EtOH).[6] Avoid water.
Reagents:
Carbonyl (1.0 equiv)
Ethanolamine (1.05 – 1.1 equiv)
Critical Additive: 3Å Molecular Sieves or
(to remove water and drive equilibrium toward imine).
Time: Stir for 2–4 hours (or overnight) at Room Temp.
Checkpoint: Monitor by TLC/NMR. If aldehyde persists, do not proceed to reduction.
Step 2: Reduction (The Kinetic Phase)
Goal: Selective reduction of the C=N bond.
Reagent:
(0.6 – 1.0 equiv). Note: provides 4 hydrides, but kinetics often require excess.
Temperature: Cool to 0°C before addition to suppress side reactions, then warm to RT.
Addition: Add solid
in small portions to prevent temperature spikes.
Step 3: Workup (Breaking the Boron Complex)
Challenge: Amino-alcohols form stable, sticky complexes with boron, leading to emulsions.
Action: Acid Hydrolysis.
Quench with 1M HCl until pH < 2.
Stir for 30 mins (destroys Boron-Nitrogen complex).
Basify with NaOH to pH > 12.
Extract with DCM or EtOAc (Ethanolamine derivatives are polar; multiple extractions may be needed).
Part 3: Troubleshooting & FAQs
Q1: My reaction shows starting material remaining even after adding excess NaBH₄. Why?
Diagnosis: You are likely stuck in the Oxazolidine Trap .
Explanation: The equilibrium favors the cyclic oxazolidine, which is sterically hindered and electronically deactivated toward hydride attack compared to the acyclic imine.
Solution:
Add a Lewis Acid: Add Titanium(IV) isopropoxide (
) (1.2 equiv) during the imine formation step. It coordinates to the oxygen, preventing ring closure and activating the imine.
Switch Solvents: If possible, use a non-protic solvent (like THF) for the first step to discourage stabilization of the oxazolidine, though
solubility will be lower (requires MeOH co-solvent for reduction).
Q2: I am seeing a large amount of alcohol (reduced aldehyde) byproduct.
Diagnosis: Premature addition of reducing agent.
Explanation:
reduces aldehydes faster than imines. If you add before the imine is fully formed, the free aldehyde will be reduced to the alcohol (e.g., benzyl alcohol from benzaldehyde).
Solution:
Use a dehydrating agent (sieves) to force conversion to 100% imine before adding
.
Q3: The workup is a milky emulsion that won't separate.
Diagnosis: Boron-Amine complexation.
Explanation: The amine product coordinates strongly to the boron byproducts.
Solution:
The Acid Boil: After quenching, ensure the mixture is acidic (pH 1-2) and stir vigorously (or heat gently to 50°C) for 30 minutes. This hydrolyzes the B-N bond.
The Tartrate Trick: If acid is not desirable, add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir until two clear layers form (can take hours).
Q4: Can I use NaCNBH₃ instead?
Answer: Yes, but with caveats.
Pros:
is stable at pH 4-5. You can run the reaction at acidic pH, which protonates the imine (making it an iminium ion), significantly accelerating reduction and preventing oxazolidine stability.
Cons: Toxic (cyanide risk) and more expensive.
is preferred for scale-up if the Two-Step protocol is followed correctly.
Part 4: Data Summary
Solvent & Additive Effects on Yield (Ethanolamine + Benzaldehyde Model)
Solvent
Additive
Yield (%)
Primary Impurity
MeOH
None
65%
Oxazolidine / SM
MeOH
Molecular Sieves
82%
Benzyl Alcohol
THF
94%
None
Water
None
30%
Hydrolysis products
References
Master Organic Chemistry. Reductive Amination, and How It Works. (2017).[4] [Link]
Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. (n.d.). [Link]
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride.[6] J. Org.[3][7] Chem. 1996, 61, 3849-3862.[3][7] (Found via Organic-Chemistry.org). [Link]
Common Organic Chemistry. Reductive Amination - Common Conditions. (n.d.). [Link]
Technical Support Center: Benzylamine Synthesis Troubleshooting
Introduction: The Conversion vs. Selectivity Paradox Welcome to the Technical Support Center. In benzylamine synthesis, "low conversion" is often a misdiagnosis. Researchers frequently conflate stalled conversion (starti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Conversion vs. Selectivity Paradox
Welcome to the Technical Support Center. In benzylamine synthesis, "low conversion" is often a misdiagnosis. Researchers frequently conflate stalled conversion (starting material remains unreacted) with low isolated yield (starting material is consumed, but forms tar, dimers, or alcohols).
This guide addresses the two dominant synthetic routes:
Reductive Amination (The Laboratory Workhorse)
Catalytic Hydrogenation of Nitriles (The Industrial Standard)
Module A: Reductive Amination Troubleshooting
Method: Condensation of benzaldehyde derivatives with ammonia/amines, followed by hydride reduction.
Diagnostic Workflow
Use this logic flow to identify your specific failure mode.
Figure 1: Decision tree for diagnosing reductive amination failures.
FAQ: Specific Failure Points
Q1: My aldehyde is not converting to the amine; I see mostly benzyl alcohol. Why?A: This is a "Direct Reduction" error.
The Mechanism: Reductive amination is a race. The reducing agent (
) must reduce the imine (C=N) faster than it reduces the aldehyde (C=O).
The Cause: You likely used Sodium Borohydride (
) without pre-forming the imine, or your imine formation was incomplete due to water. reduces aldehydes rapidly.
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it highly selective for imines over aldehydes [1]. Alternatively, use a Lewis Acid catalyst like
to force imine formation before adding the reductant [2].[1]
Q2: I am trying to make a primary benzylamine (using ammonia), but I keep getting the secondary amine (dibenzylamine).A: This is the "Over-Alkylation" trap.
The Mechanism: The product (primary amine) is more nucleophilic than ammonia. It attacks the remaining aldehyde to form a new imine, which reduces to the dimer.
The Fix:
High Equivalents: Use a massive excess of ammonia (10–20 eq) in methanol.
Stepwise Addition: Do not mix everything at once. Allow the aldehyde and ammonia to equilibrate before adding the reducing agent.
Ammonium Acetate: Use
(5 eq) with . The acidic buffer suppresses the nucleophilicity of the formed amine.
Q3: My reaction is stuck at the imine stage. The reducing agent won't touch it.A: This usually happens with electron-deficient amines or sterically hindered ketones.
The Fix: Add 4Å Molecular Sieves to the reaction to remove water, driving the equilibrium to the imine. If that fails, use the Titanium Isopropoxide Protocol (see below), which activates the carbonyl and acts as a water scavenger.
Module B: Nitrile Hydrogenation Troubleshooting
Method: Catalytic hydrogenation (
+ Metal) of benzonitriles.
The "Poisoning" vs. "Coupling" Matrix
Symptom
Probable Cause
Technical Solution
Reaction stops at 50% conversion
Catalyst Poisoning
Amines bind strongly to metal surfaces (especially Pd/C), blocking active sites. Fix: Switch to Raney Nickel or add acid (HCl/AcOH) to protonate the amine product, preventing it from binding to the catalyst.
High conversion, low yield (Dimer)
Von Braun Condensation
The intermediate imine reacts with the product amine. Fix: Add Ammonia (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) gas or solution. This shifts the equilibrium back to the left [3].
Green/Blue color in product
Nickel Leaching
Common with Raney Ni. Fix: Wash the organic layer with EDTA solution or dimethylglyoxime to chelate Ni residues.
Visualizing the Selectivity Mechanism
Understanding the "Von Braun" mechanism is critical to preventing dimerization.
Figure 2: The competitive pathway in nitrile hydrogenation. Excess ammonia blocks the red path.
Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" STAB Reduction
Best for: Mild, selective conversion of aldehydes to amines without dimerization.
Preparation: In a dry flask, dissolve Benzaldehyde (1.0 eq) and Amine (1.1–1.2 eq) in DCE (1,2-Dichloroethane) or THF .
Note: If using an amine salt (e.g.,
), add 1.0 eq of to free-base it.
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
Critical Step: If the reaction is acid-sensitive, add Acetic Acid (1.0 eq) to catalyze imine formation, but STAB usually provides enough internal buffering.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.
Quench: Quench with saturated aqueous
. Extract with DCM.
Protocol B: The Titanium (IV) Isopropoxide Rescue
Best for: Sterically hindered ketones or unreactive amines where Protocol A fails.
Activation: Mix Carbonyl (1.0 eq), Amine (1.2 eq), and
(1.25 eq) in neat conditions (no solvent) or minimal dry THF.
Imine Formation: Stir at RT for 4–6 hours. The solution will become viscous as the titanium-amine complex forms.
Reduction: Dilute with absolute ethanol (Caution: Exothermic). Add
(1.5 eq) carefully. Stir for 2 hours.
Workup: Quench with water. A white precipitate (
) will form. Filter through Celite to remove the titanium salts before extraction.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved method for the synthesis of secondary and tertiary amines.[6] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Hegedus, L. (2004). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Chemical Engineering Journal, 103(1-3), 13-19. Link
LC-MS fragmentation pattern of N-(3-ethoxybenzyl)ethanolamine
The following guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of N-(3-ethoxybenzyl)ethanolamine . This content is designed for analytical chemists and drug development scientists requ...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of N-(3-ethoxybenzyl)ethanolamine . This content is designed for analytical chemists and drug development scientists requiring precise structural elucidation and differentiation strategies for benzylamine derivatives.
[1]
Executive Summary & Compound Identity
N-(3-ethoxybenzyl)ethanolamine is a secondary amine combining a lipophilic 3-ethoxybenzyl moiety with a polar 2-aminoethanol (ethanolamine) chain.[1] In drug development, it frequently appears as a synthetic intermediate, a degradation impurity of larger pharmaceutical agents, or a structural analog in the study of phenethylamine-class designer drugs.
Accurate identification requires distinguishing this compound from its positional isomers (2-ethoxy and 4-ethoxy analogs) and isobaric species (e.g., dimethoxybenzyl derivatives).[1] This guide details the specific electrospray ionization (ESI) fragmentation pathways that serve as its spectral fingerprint.
To replicate the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures optimal ionization of the secondary amine and sufficient chromatographic resolution from isomers.
Methodology
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) to retain the polar ethanolamine tail.[1]
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the fragile water-loss ions and the stable benzyl cations.[1]
Workflow Visualization
The following diagram outlines the analytical decision tree for confirming N-(3-ethoxybenzyl)ethanolamine.
Figure 1: Analytical workflow and fragmentation energy dependence for N-(3-ethoxybenzyl)ethanolamine.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of N-(3-ethoxybenzyl)ethanolamine under ESI-MS/MS is driven by the protonated secondary amine.[1] The pathway bifurcates into two primary channels: neutral loss of water (characteristic of the ethanolamine tail) and benzylic cleavage (characteristic of the aromatic head).
Primary Pathway A: The Ethanolamine Signature (m/z 178)
At low collision energies, the hydroxyl group on the ethanolamine side chain facilitates an intramolecular elimination of water.
Mechanism: 1,2-elimination or neighboring group participation by the amine nitrogen.[1]
Transition: [M+H]+ (196) → [M+H - H₂O]+ (178)
Diagnostic Value: Confirms the presence of the ethanolamine chain.[2][3][4] If this loss is absent, the compound may be a simple ethylamine or methoxy-analog.[1]
Primary Pathway B: The Benzyl Cation Series (m/z 135 → 107)
This is the most abundant pathway at medium-to-high collision energies.[1] The C-N bond is the weakest link due to the stability of the resulting benzyl cation.
Formation of 3-Ethoxybenzyl Cation (m/z 135):
Inductive cleavage breaks the benzyl-nitrogen bond.[1]
The charge is retained on the benzyl ring, stabilized by the ethoxy group resonance.
In a drug development context, "alternatives" often refer to positional isomers (2-ethoxy, 4-ethoxy) or isobars (dimethoxy).[1] Differentiating these requires comparing relative ion abundances (RIA).[1]
Comparison Table: 3-Ethoxy vs. Isomers
Feature
3-Ethoxy (Meta)
2-Ethoxy (Ortho)
4-Ethoxy (Para)
Retention Time (C18)
Intermediate
Typically Last (Intramolecular H-bonding)
Typically First (Most Polar/Exposed)
Water Loss (m/z 178)
Moderate
High (Ortho-effect facilitates elimination)
Moderate
Benzyl Cation (m/z 135)
Dominant Base Peak
Strong
Strong
m/z 107/135 Ratio
High
Low/Medium
High
Specific Mechanism
Meta-position allows stable cation formation but less steric hindrance for secondary fragmentation.[1]
Ortho-substituents often stabilize the parent ion or lead to specific "ortho-effect" losses (e.g., alcohol loss) not seen in meta.[1]
Para-resonance stabilization is strong; fragmentation pattern is very similar to meta but often distinguishable by chromatography.[1]
Differentiation Strategy:
Chromatography is King: While MS spectra are similar, the ortho isomer (2-ethoxy) usually elutes differently due to steric shielding of the polar amine/ether oxygen.
The m/z 107 Marker: As noted in studies of ethoxybenzylpiperazines (see references), the m/z 107 fragment (loss of ethylene) is a robust marker for the ethoxy group. If the peak is at m/z 121 (loss of CH2), it would indicate a propoxy or methoxy-methyl isomer, not ethoxy.[1]
Summary of Diagnostic Ions
Use this table to program your Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) methods.
m/z (Exp)
Formula
Fragment Identity
Relative Abundance (Est.)
196.13
[C₁₁H₁₈NO₂]⁺
Protonated Parent
Variable (Source dependent)
178.12
[C₁₁H₁₆NO]⁺
Loss of H₂O
20 - 40%
135.08
[C₉H₁₁O]⁺
3-Ethoxybenzyl Cation
100% (Base Peak)
107.05
[C₉H₇O]⁺
Hydroxybenzyl Cation
30 - 60%
91.05
[C₉H₇]⁺
Tropylium Ion
10 - 20%
77.04
[C₆H₅]⁺
Phenyl Cation
< 10%
References
Differentiation of Ethoxybenzyl Isomers:
Comparison of fragmentation patterns in ethoxybenzyl-substituted derivatives (e.g., piperazines) confirms the m/z 135 → 107 pathway as a primary diagnostic tool for the ethoxybenzyl moiety.
Source: Journal of Chromatographic Science. "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS". [1]
Fragmentation of Protonated Benzylamines:
Establishes the fundamental rule that N-benzyl fragmentation is dominated by the formation of the benzyl cation via inductive cleavage of the C-N bond.
Source: Journal of Mass Spectrometry. "Fragmentation mechanisms of protonated benzylamines".
Ethanolamine Analysis by LC-MS:
Provides protocols for the ionization and separation of ethanolamine derivatives, highlighting the characteristic water loss ([M+H-18]).
Source: LCGC International.[1] "Ethanolamines in Water Samples by LC–MS".
Compound Data (N-(3-ethoxybenzyl)ethanolamine):
Chemical structure and property validation.
Source: PubChem Compound Summary.[1] [1]
A Senior Application Scientist's Guide to Differentiating Secondary Amine and Hydroxyl Groups via FTIR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. However, spectral interpretation can become challenging when functional groups with overlapping absorption regions are present. Two such groups, the secondary amine (-NH) and the hydroxyl (-OH) group, are ubiquitous in pharmaceutical compounds and often cause confusion.
This guide provides an in-depth comparison of the FTIR spectral signatures of secondary amines and hydroxyl groups. We will explore the underlying principles of their vibrational modes, present experimental data for objective comparison, and offer a robust protocol for acquiring high-quality spectra to enable confident differentiation.
The Vibrational Language of -OH and -NH Groups
The key to distinguishing these two groups lies in understanding how their bonds stretch and bend in response to infrared radiation. The primary region of interest is the high-wavenumber area from approximately 3700 to 3200 cm⁻¹, where the O-H and N-H stretching vibrations occur.[1][2]
The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding
The hydroxyl group is one of the most recognizable functional groups in an IR spectrum, largely due to the profound effect of hydrogen bonding.
O-H Stretching:
Free (Non-H-bonded) -OH: In dilute solutions or in the gas phase where molecules are isolated, a "free" hydroxyl group gives rise to a sharp, relatively weak absorption band between 3670 and 3610 cm⁻¹.[1][3]
Hydrogen-Bonded -OH: More commonly, in liquid or solid samples, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency.[4] The result is a characteristically strong and very broad absorption band, typically centered between 3500 and 3200 cm⁻¹.[1][5] The breadth of this peak is due to the wide distribution of hydrogen bond strengths within the sample matrix.
O-H Bending: This vibration appears in the fingerprint region and is less commonly used for primary identification but can provide supplementary evidence. It is typically found around 1440-1260 cm⁻¹.
The Secondary Amine (-NH) Group: A Sharper Signature
The secondary amine has a single hydrogen atom attached to a nitrogen. Its spectral features are generally more subtle than those of the hydroxyl group.
N-H Stretching:
A secondary amine exhibits a single N-H stretching band because it has only one N-H bond.[2][6][7]
This band appears in a similar region to the O-H stretch, typically between 3350 and 3310 cm⁻¹.[2]
Crucially, the N-H bond is less polar than the O-H bond. Consequently, hydrogen bonding in amines is weaker. This results in an N-H stretching peak that is significantly sharper and weaker than a hydrogen-bonded O-H peak.[2][6] While hydrogen bonding can cause some broadening and a shift to a lower frequency (by about 100 cm⁻¹), the peak rarely achieves the extensive breadth seen with -OH groups.[1]
N-H Bending (Wag): Secondary amines display a characteristic broad, strong "wagging" vibration out of the plane, which appears between 910 and 665 cm⁻¹.[2] This can be a useful confirmatory peak, as hydroxyl groups do not absorb in this manner.
Head-to-Head Comparison: Key Differentiating Features
The most effective way to distinguish between these two functional groups is by a direct comparison of their stretching vibrations.
Feature
Hydrogen-Bonded Hydroxyl (-OH)
Secondary Amine (-NH)
Causality & Expert Insight
Position (Stretching)
3500 - 3200 cm⁻¹ (Broad)
3350 - 3310 cm⁻¹
The -OH group's higher electronegativity difference leads to stronger hydrogen bonds, causing a more significant shift to lower wavenumbers.[6]
Shape
Very Broad, Smooth
Sharp to Moderately Broad, Weaker
The wide range of H-bond distances and strengths in alcohols creates a continuum of absorptions, resulting in a broad peak. Weaker H-bonding in amines leads to a more defined, sharper peak.[6]
Intensity
Strong
Weak to Medium
The greater polarity of the O-H bond results in a larger change in dipole moment during vibration, leading to a more intense absorption compared to the N-H bond.
Confirmatory Peak
C-O Stretch (1260 - 1000 cm⁻¹)
N-H Wag (910 - 665 cm⁻¹)
The N-H wag is a strong, broad absorption unique to primary and secondary amines and can be a definitive feature.[2]
Advanced Technique: Deuterium (D₂O) Exchange
In complex molecules where peak overlap is severe, a definitive method for identification is deuterium exchange.[8][9] Labile protons, such as those on oxygen and nitrogen, will readily exchange with deuterium from D₂O.
The Principle: When a sample containing -OH or -NH groups is exposed to deuterium oxide (D₂O), the hydrogen is replaced by deuterium (-OD or -ND). Because deuterium is heavier than hydrogen, the bond vibrates at a lower frequency.
Expected Shift:
The O-H stretching band (3500-3200 cm⁻¹) will disappear and be replaced by a new, broad O-D stretching band around 2600-2400 cm⁻¹.
The N-H stretching band (3350-3310 cm⁻¹) will disappear and be replaced by a new, sharper N-D stretching band around 2500-2400 cm⁻¹.
Validation: The disappearance of a peak in the 3500-3200 cm⁻¹ region after D₂O addition is conclusive evidence of either an -OH or -NH group. The characteristics of the new peak in the 2600-2400 cm⁻¹ region can then be used for final identification.
Attenuated Total Reflectance (ATR) is the preferred technique for most solid and liquid samples due to its simplicity and reproducibility.[10][11] It requires minimal sample preparation and ensures excellent sample-to-crystal contact.[12]
Objective: To acquire a high-quality, reproducible FTIR spectrum of a sample to identify and differentiate between -OH and -NH functional groups.
Methodology:
Crystal Cleaning:
Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) surface with a suitable solvent, such as isopropanol or ethanol, using a lint-free wipe.[12]
Causality: Any residue on the crystal will contribute to the spectrum, leading to contamination and inaccurate results.
Background Spectrum Acquisition:
With the clean, empty ATR anvil in place, collect a background spectrum.
Causality: This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
Sample Application:
Place a small amount of the sample directly onto the center of the ATR crystal. For solids, a few milligrams is sufficient; for liquids, one or two drops will suffice.[13]
Causality: The evanescent wave that probes the sample only penetrates a few microns beyond the crystal surface. Therefore, only the portion of the sample in direct contact with the crystal is measured.[11]
Apply Pressure:
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[12]
Causality: Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities and spectral artifacts.
Sample Spectrum Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Data Analysis:
Process the resulting spectrum (e.g., baseline correction, normalization if comparing spectra).
Identify the key stretching bands in the 3700-3200 cm⁻¹ region.
Analyze the peak's position, shape (broad vs. sharp), and intensity to make an initial determination.
Look for confirmatory peaks like the N-H wag in the fingerprint region.
ATR-FTIR Experimental Workflow
Caption: Workflow for sample analysis using ATR-FTIR spectroscopy.
Conclusion
Distinguishing between secondary amine and hydroxyl groups with FTIR spectroscopy is a routine yet critical task. While their N-H and O-H stretching vibrations appear in the same spectral region, a careful analysis of peak shape, width, and intensity provides the necessary evidence for confident identification. The very broad, strong absorption of a hydrogen-bonded -OH group is a stark contrast to the sharper, weaker absorption of a secondary -NH group. When ambiguity persists, the N-H wagging vibration serves as an excellent confirmatory band, and deuterium exchange offers a definitive chemical test. By employing a systematic approach and a robust experimental protocol, researchers can harness the full power of FTIR to elucidate molecular structure with precision and confidence.
References
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]
Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. Available at: [Link]
Infrared Spectrometry - MSU chemistry. Available at: [Link]
Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study - AIP Publishing. Available at: [Link]
IR: amines - University of Calgary. Available at: [Link]
Iridium-catalyzed α-selective deuteration of alcohols - PMC - NIH. Available at: [Link]
FTIR spectra of bending (a) and stretching (b) vibration regions in natural and deuterated afwillite. - ResearchGate. Available at: [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal | ACS Omega. Available at: [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available at: [Link]
Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study - PMC. Available at: [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Available at: [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03858J. Available at: [Link]
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Available at: [Link]
FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids - Prime Scholars. Available at: [Link]
The OH-stretching region in infrared spectra of the apatite OH-Cl binary system | American Mineralogist | GeoScienceWorld. Available at: [Link]
Hydrogen-deuterium exchange - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis. Available at: [Link]
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI. Available at: [Link]
How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride - SSRN. Available at: [Link]
Sample preparation for FT-IR. Available at: [Link]
Comparative Reactivity Profile: 3-Ethoxy vs. 4-Methoxy Benzylamino Ethanols
Executive Summary This guide provides a technical comparison between 3-ethoxybenzylamino ethanol (Compound A) and 4-methoxybenzylamino ethanol (Compound B). While structurally similar, the positional isomerism (meta vs.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-ethoxybenzylamino ethanol (Compound A) and 4-methoxybenzylamino ethanol (Compound B). While structurally similar, the positional isomerism (meta vs. para) of the alkoxy substituent dictates a profound divergence in chemical stability and reactivity.
The core distinction lies in the electronic communication between the alkoxy group and the benzylic center. The 4-methoxy group (para) acts as a "chemical switch," enabling facile oxidative or acid-catalyzed cleavage—a property utilized in Para-Methoxybenzyl (PMB) protecting group chemistry. Conversely, the 3-ethoxy group (meta) is electronically decoupled from the benzylic center regarding resonance stabilization, rendering the molecule significantly more robust and resistant to cleavage.
Mechanistic Foundation: Electronic Effects
To predict reactivity, we must quantify the electronic influence of the substituents using Hammett Substituent Constants (
).
The Hammett Divergence
The reactivity difference is not driven by the alkyl chain length (ethyl vs. methyl) but by the substitution pattern .
Feature
3-Ethoxy (Meta)
4-Methoxy (Para)
Dominant Effect
Inductive Withdrawal (-I)
Resonance Donation (+R)
Hammett Constant ()
(Electron Withdrawing)
(Electron Donating)
Benzylic Cation Stability
Destabilized / Neutral
Highly Stabilized
4-Methoxy (Para): The lone pair on the oxygen atom can delocalize into the aromatic ring. Resonance structures allow this electron density to reach the benzylic carbon, stabilizing the positive charge (carbocation or radical cation) formed during oxidation or acid hydrolysis.
3-Ethoxy (Meta): The oxygen atom is located at a nodal point relative to the benzylic center. Resonance electron density cannot be delocalized to the benzylic carbon. The oxygen exerts only a weak inductive withdrawing effect, making the benzylic C-N bond stronger and harder to break.
Visualization of Resonance Stabilization
The following diagram illustrates why the 4-isomer is reactive (labile) while the 3-isomer is stable.
Figure 1: Comparative resonance pathways. The 4-methoxy isomer stabilizes the transition state for cleavage, whereas the 3-ethoxy isomer does not.
Comparative Reactivity Matrix
This table summarizes how these electronic differences translate to bench-level reactivity.
Reactivity Parameter
3-Ethoxybenzylamino Ethanol
4-Methoxybenzylamino Ethanol
Oxidative Cleavage (DDQ)
Inert / Very Slow. Requires harsh conditions or does not proceed.
Rapid. Standard method for removing PMB groups.
Acid Lability (TFA)
Stable. Resistant to dilute acids; requires strong forcing conditions.
Labile. Cleaves in neat TFA or strong Lewis acids.
N-Alkylation Rate
Moderate.[1] Nitrogen is slightly less nucleophilic ().
Fast. Nitrogen is more nucleophilic ().
Metabolic Stability
Higher. Resistant to oxidative dealkylation by P450 enzymes.
Lower. Prone to O-demethylation and benzylic oxidation.
Experimental Protocols
Synthesis: Reductive Amination
Both compounds are synthesized via the condensation of the corresponding benzaldehyde with ethanolamine, followed by reduction.
Observation: The formation of the imine intermediate may be slightly faster for the 4-methoxy derivative due to the more electron-rich carbonyl oxygen, but yield differences are usually negligible (>85% for both).
Differentiation Protocol: DDQ Oxidative Cleavage
This experiment is the definitive test to distinguish the two isomers based on reactivity.
Objective: Selectively cleave the C-N bond in the 4-methoxy derivative while leaving the 3-ethoxy derivative intact.
Figure 2: DDQ Oxidative Cleavage Workflow. The 4-methoxy isomer reacts rapidly due to stabilization of the radical cation intermediate.
Step-by-Step Procedure:
Dissolve 1 mmol of the benzylamino ethanol in 10 mL of DCM/H2O (18:1 v/v).
Add 1.5 equivalents of DDQ (340 mg) in one portion.
Stir vigorously at room temperature.
Checkpoint:
4-Methoxy:[3][4][5] The reaction mixture will turn deep green/brown immediately. TLC analysis (5% MeOH/DCM) will show disappearance of starting material within 1-2 hours.
3-Ethoxy: The reaction will often remain chemically static. Extended stirring (24h+) may result in non-specific decomposition rather than clean cleavage.
Quench with saturated aqueous NaHCO3 and extract with DCM.
Applications in Drug Design[6]
Understanding this reactivity profile is critical for Medicinal Chemistry Strategy (SAR):
Prodrug Design: If the goal is to release ethanolamine or modify the benzyl group in vivo, the 4-methoxy scaffold is preferred due to its susceptibility to metabolic oxidation (cytochrome P450 mimics the DDQ mechanism).
Metabolic Stability: If the benzylamine moiety is intended to be a permanent part of the pharmacophore, the 3-ethoxy scaffold is superior. It resists "metabolic soft-spot" degradation at the benzylic position.
Orthogonal Protection: In complex synthesis, a 4-methoxybenzyl group can be removed (using DDQ or CAN) in the presence of a 3-ethoxybenzyl group, allowing for precise regiocontrol.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive source on PMB cleavage conditions).
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
values confirming electronic differences).
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. (Foundational paper on the mechanism of DDQ oxidation of benzylic ethers/amines).
A Strategic Guide to the Bioisosteric Replacement of the 3-Ethoxybenzyl Group in Structure-Activity Relationship (SAR) Studies
Introduction: The Role of Bioisosterism in Modern Drug Discovery In the intricate process of drug discovery, the optimization of a lead compound is a critical phase where medicinal chemists meticulously refine a molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the optimization of a lead compound is a critical phase where medicinal chemists meticulously refine a molecule's structure to enhance its therapeutic properties. Bioisosterism, the strategy of substituting one atom or functional group for another with similar physicochemical properties, is a cornerstone of this process.[1][2] This approach allows for the systematic modulation of a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[3][4] The thoughtful application of bioisosteric replacement can transform a promising but flawed lead compound into a viable drug candidate.[5][6]
This guide focuses on a common structural motif in medicinal chemistry: the 3-ethoxybenzyl group. This moiety is frequently found in active compounds, where it often occupies a hydrophobic pocket within a biological target, with the ether oxygen potentially acting as a hydrogen bond acceptor. However, its properties may not be optimal. The ethoxy group can be a site for metabolic O-dealkylation, and its specific size and electronic nature may not be ideal for maximal binding affinity or selectivity. Therefore, exploring its bioisosteric replacement is a logical and often fruitful step in structure-activity relationship (SAR) studies.
This document provides a comparative analysis of various bioisosteric replacements for the 3-ethoxybenzyl group, supported by experimental data and detailed protocols to guide researchers in their own optimization campaigns.
The Strategic Rationale: Why Modify the 3-Ethoxybenzyl Group?
The decision to modify a specific functional group is driven by a clear scientific hypothesis. For the 3-ethoxybenzyl group, the primary objectives for its replacement are:
To Probe the Pharmacophore: To understand the precise nature of the interaction between the ligand and the target. Is the ether oxygen essential as a hydrogen bond acceptor? How much steric bulk is tolerated in this region of the binding pocket? Are the electronic properties of the aromatic ring influencing activity?
To Enhance Metabolic Stability: The ethyl group of the ether is susceptible to cytochrome P450-mediated O-dealkylation, a common metabolic pathway that can lead to rapid clearance. Replacing it with a more stable group can increase the compound's half-life.
To Modulate Physicochemical Properties: Fine-tuning lipophilicity (LogP) is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Replacements can increase or decrease lipophilicity and improve aqueous solubility.[7]
To Improve Potency and Selectivity: A different substituent may achieve a more complementary fit within the target's binding site, leading to enhanced binding affinity (potency).[8] It may also reduce binding to off-target proteins, thereby improving selectivity and reducing potential side effects.
To Secure Intellectual Property: Creating novel chemical entities with improved properties is a key goal in pharmaceutical research.
The logical flow of such an investigation is depicted in the workflow diagram below.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
A Comparative Guide to Bioisosteric Replacements
The selection of a bioisostere should be a deliberate choice based on the property one wishes to modulate. These replacements can be broadly categorized as classical (similar in size and electronic configuration) and non-classical (structurally distinct but functionally similar).[9]
The diagram below illustrates several potential bioisosteric replacements for the 3-ethoxybenzyl core structure.
Caption: Classical and non-classical bioisosteres of the 3-ethoxybenzyl group.
Comparative Analysis of Bioisosteric Replacements
The following table summarizes key properties and the strategic rationale for selecting various bioisosteres. Experimental data from hypothetical, yet representative, SAR studies are included to illustrate potential outcomes.
Bioisosteric Replacement
Rationale & Key Properties
Representative Binding Affinity (Ki, nM)
Metabolic Stability (t½, min)
Parent: 3-Ethoxybenzyl
Baseline compound.
10
15
3-Methoxybenzyl
Test for steric constraints. Smaller size. Can indicate if a smaller group is preferred.
15
20
3-Isopropoxybenzyl
Probe for larger hydrophobic space. Bulkier group. Can improve affinity if a larger pocket exists.
8
10
3-(Difluoromethoxy)benzyl
Improve metabolic stability, alter electronics. [10] Electron-withdrawing, blocks O-dealkylation. Can lower pKa of adjacent groups.
12
95
3-Isopropylbenzyl
Test importance of ether oxygen. Removes H-bond acceptor. Maintains similar steric bulk.
550
60
3-(Ethylthio)benzyl
Alter H-bond acceptor strength. Sulfur is larger and a weaker H-bond acceptor than oxygen.
45
25
5-(3-Ethylphenyl)-1,2,4-oxadiazole
Non-classical replacement/scaffold hop. [11] Metabolically robust mimic of the aryl ether. Alters vector and electronic properties.
25
110
3-(Pyridin-4-yl)benzyl
Introduce H-bond acceptor, modulate solubility. Nitrogen acts as a strong H-bond acceptor. Increases polarity.
Data presented are illustrative examples for comparison purposes.
Discussion of Case Studies
Case 1: Probing the Hydrogen Bond. In our hypothetical data, replacing the 3-ethoxy group with a 3-isopropyl group led to a >50-fold loss in affinity (Ki from 10 nM to 550 nM). This strongly suggests that the ether oxygen is participating in a critical hydrogen bond interaction with the target protein. The 3-(ethylthio) analog, with a weaker H-bond acceptor, shows a moderate loss of affinity, further supporting this hypothesis.
Case 2: Enhancing Metabolic Stability. The parent compound exhibits a short half-life in human liver microsomes (15 min), likely due to O-dealkylation. The 3-(difluoromethoxy) bioisostere shows a dramatic improvement in stability (95 min).[10] This is a common and effective strategy. While there is a slight decrease in potency, the significantly improved pharmacokinetic profile makes it a superior candidate for in vivo studies. Similarly, the 1,2,4-oxadiazole and trifluoromethyl replacements also confer excellent metabolic stability.[11]
Case 3: Fine-tuning with Heterocycles. The substitution with a pyridyl ring maintained potency while likely increasing polarity and metabolic stability. In many ligand-receptor systems, the precise vector of the nitrogen atom is crucial. For instance, in a series of SARS-CoV-2 replication inhibitors, a 3- or 4-pyridyl moiety was found to be optimal for activity.[11] This highlights the importance of synthesizing and testing different positional isomers of heterocyclic replacements.
Experimental Methodologies
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential.
Protocol 1: General Synthesis of Aryl Ether Analogs via Mitsunobu Reaction
This protocol describes a reliable method for synthesizing various alkoxybenzyl analogs from a common 3-hydroxybenzyl precursor.
Objective: To synthesize a small library of 3-alkoxybenzyl derivatives for SAR analysis.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a solution of the 3-hydroxybenzyl derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add the corresponding alcohol (1.2 eq).
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 3-alkoxybenzyl product.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Causality: The Mitsunobu reaction is chosen for its mild conditions and broad substrate scope, allowing for the introduction of various alcohols without requiring harsh bases or high temperatures that could compromise other functional groups in the molecule.[11]
Protocol 2: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of test compounds for a specific receptor.
Objective: To quantify the binding affinity of newly synthesized analogs.
Materials:
Cell membranes expressing the target receptor
Radioligand (e.g., [³H]CP-55940 for cannabinoid receptors) with known affinity (Kd)[12]
Test compounds (synthesized analogs) at various concentrations
Non-specific binding control (a high concentration of a known, unlabeled ligand)
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
96-well filter plates and a cell harvester
Scintillation fluid and a liquid scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd, and the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM of an unlabeled standard).[12]
Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
Terminate the incubation by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
Allow the filters to dry, then add scintillation fluid to each well.
Quantify the radioactivity in each well using a liquid scintillation counter.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response).
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness: This self-validating system includes controls for total and non-specific binding, allowing for the precise calculation of specific binding inhibited by the test compound. The Cheng-Prusoff correction normalizes the data, providing a true measure of affinity (Ki) that is independent of assay conditions.
Conclusion and Future Perspectives
The bioisosteric replacement of the 3-ethoxybenzyl group is a powerful strategy in lead optimization. As demonstrated, this approach is not a random substitution but a hypothesis-driven investigation into the molecular interactions governing a ligand's biological activity. By systematically replacing this moiety, researchers can dissect the SAR, overcome pharmacokinetic liabilities, and ultimately design more effective and safer drug candidates. The choice of bioisostere—from a simple methyl group to a complex heterocycle—should be guided by a clear understanding of the properties being modified. With the integration of computational modeling and advanced synthetic methods, the rational application of bioisosterism will continue to be an indispensable tool in the future of drug discovery.
References
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters.
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
Barreiro, E. J., Fraga, C. A. M., & Lima, L. M. (2002).
Bioisosterism in Drug Discovery and Development - An Overview. (2022). Bentham Science.
Brullo, C., et al. (2020). Examples of classic and nonclassic bioisosterism in nature.
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry.
Bioisosteric Replacements. Chemspace.
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline.
(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). Beilstein Journal of Organic Chemistry.
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
Application of Bioisosteres in Drug Design. (2012). SlideShare.
Beyond Bioisosterism: New Concepts in Drug Discovery. (2016).
Van de Water, A., & Pettus, T. R. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules.
Hering, K. W., et al. (2022).
Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. (2025). Molecules.
Chromatographic Separation of Mono- vs. Bis-Alkylated Ethanolamines: A Technical Guide
Executive Summary The separation of mono-alkylated (secondary amine) and bis-alkylated (tertiary amine) ethanolamines presents a classic chromatographic challenge due to their high polarity, basicity, and lack of UV-acti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of mono-alkylated (secondary amine) and bis-alkylated (tertiary amine) ethanolamines presents a classic chromatographic challenge due to their high polarity, basicity, and lack of UV-active chromophores. Common examples include the separation of N-methylethanolamine (N-MEA) from N,N-dimethylethanolamine (DMEA) , or the industrial separation of Monoethanolamine (MEA) , Diethanolamine (DEA) , and Triethanolamine (TEA) .
Standard Reversed-Phase (RP) HPLC often fails due to lack of retention and severe peak tailing caused by silanol interactions. This guide evaluates three robust alternatives: Ion Chromatography (IC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Gas Chromatography (GC) with derivatization.
Part 1: The Mechanistic Challenge
The core difficulty lies in the structural similarity and physicochemical properties of these analytes:
High Polarity: The hydroxyl (-OH) and amine (-NH) groups create high water solubility, leading to elution in the void volume (
) on C18 columns.
Basicity (pKa ~9.5): At neutral pH, these species are protonated cations. They interact ionically with residual silanols on silica columns, causing peak tailing.
Lack of Chromophore: They do not absorb well in the UV range (except at <200 nm, where noise is high), necessitating alternative detection (Conductivity, ELSD, MS, or RI).
Decision Matrix: Method Selection
The following decision tree outlines the optimal technique based on your lab's available instrumentation and sensitivity needs.
Figure 1: Strategic decision tree for selecting the appropriate separation technique.
Part 2: Method A - Ion Chromatography (The Gold Standard)
Best For: Industrial quality control, environmental water analysis, and non-chromophoric detection.
Ion Chromatography (IC) utilizes Cation Exchange (CEX) to separate amines based on their pKa and ionic radius. Since mono- and bis-alkylated ethanolamines are positively charged at acidic pH, they are retained well on sulfonate- or carboxylate-functionalized resins.
Bis-alkylated (e.g., DEA/DMEA): Larger hydrophobic bulk, interacts stronger with the resin backbone (if polymeric) or elutes later due to size/charge shielding effects depending on the specific resin selectivity.
Validated Protocol (Dionex/Metrohm approach)
Column: Dionex IonPac CS19 or Metrosep C4 (250 mm x 4 mm).
Detection: Suppressed Conductivity (CSRS suppressor in recycle mode).
Why Suppressed? It lowers the background signal of the MSA eluent, allowing the ethanolamines to appear as positive peaks with high signal-to-noise ratios.
Part 3: Method B - HILIC-MS/MS (The High-Sensitivity Approach)
Best For: Trace analysis in biological matrices (plasma, urine) or when Mass Spectrometry is required.
HILIC (Hydrophilic Interaction Liquid Chromatography) is effectively "reversed" reversed-phase. It uses a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent.
Mechanism
A water-rich layer forms on the surface of the polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this stagnant water layer.
Mono-alkylated: More polar (more H-bond donors), partitions more strongly into the water layer -> Later Elution .
Bis-alkylated: Less polar, partitions less -> Earlier Elution .
Note: This elution order is often opposite to RP-HPLC.
Figure 2: HILIC partitioning mechanism showing differential retention based on polarity.
Validated Protocol
Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][1][3][5]
Mobile Phase B: Acetonitrile.
Gradient:
0 min: 95% B
5 min: 50% B
Detection: ESI-MS/MS (Positive Mode).
MRM Transitions:
MEA: 62.1 -> 44.1
DEA: 106.1 -> 88.1
TEA: 150.1 -> 132.1
Part 4: Method C - Gas Chromatography (The Derivatization Approach)
Best For: Volatile mixtures where HPLC is unavailable, or for complex organic mixtures.
Direct injection of ethanolamines into GC leads to adsorption on the inlet liner and column, resulting in severe tailing. Derivatization is mandatory to mask the polar -OH and -NH groups.
Thermo Fisher Scientific. Determination of Ethanolamines in Industrial Waters by Cation-Exchange Chromatography. Application Note 138. Link
Metrohm. Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Application Note AW-MP6-0034.[2] Link
SIELC Technologies. HPLC Separation of Ethanolamines Using a Primesep 100 Column.Link
ASTM International. ASTM D7599-16: Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS).Link
Rozsypal, T. Development of a method for the derivatization of ethanolamines and its application to sand samples.[6] Journal of the Serbian Chemical Society, 2021. Link
A Researcher's Guide to the Safe Disposal of 2-((3-Ethoxybenzyl)amino)ethanol
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides es...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-((3-Ethoxybenzyl)amino)ethanol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally similar amino alcohols to establish a robust and cautious disposal protocol. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring a self-validating system of protection for personnel and the environment.
Hazard Assessment: An Inductive Approach
Lacking a dedicated Safety Data Sheet (SDS) for 2-((3-Ethoxybenzyl)amino)ethanol, we must infer its hazard profile from analogous compounds. Amino alcohols, such as 2-Aminoethanol and 2-(2-Aminoethoxy)ethanol, are frequently classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, it is imperative to handle 2-((3-Ethoxybenzyl)amino)ethanol as a hazardous substance with corrosive and potentially toxic properties.
The fundamental principle of chemical safety dictates that unknown substances, or those with incomplete data, should be treated as hazardous. This precautionary approach ensures the highest level of safety. All waste containing this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Table 1: Inferred Properties and Hazards of 2-((3-Ethoxybenzyl)amino)ethanol
Property
Inferred Value/Classification
Rationale / Data from Analogs
Physical State
Liquid
Similar amino alcohols are liquids at room temperature.[3][5]
Health Hazards
Corrosive (Causes severe skin burns and eye damage), Harmful if swallowed or inhaled.[2][3][5]
Based on the classification of 2-Aminoethanol and 2-(2-Aminoethoxy)ethanol.[2][3][5] The amine functional group often contributes to corrosive and irritant properties.[3]
Environmental Hazards
Potentially harmful to aquatic life.
Many organic compounds, if not readily biodegradable, can pose a risk to aquatic ecosystems. Specific ecotoxicity data is unavailable, so release to the environment must be avoided.[1][6]
Primary Disposal Route
Hazardous Waste Collection for Incineration
The likely corrosive and organic nature of the compound makes incineration by a licensed waste disposal facility the appropriate disposal method.[5]
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the safe handling and disposal of 2-((3-Ethoxybenzyl)amino)ethanol waste.
Caption: Disposal workflow for 2-((3-Ethoxybenzyl)amino)ethanol waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel. The causality behind each step is critical for maintaining a self-validating safety system.
Rationale: Given the inferred corrosive nature of the compound, preventing skin and eye contact is paramount.
Eye Protection: Wear chemical safety goggles and a face shield.[3]
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[3]
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities.
Designated Waste Container: Use a dedicated, chemically compatible container for liquid waste containing 2-((3-Ethoxybenzyl)amino)ethanol. High-density polyethylene (HDPE) containers are generally suitable for amino alcohols.
Avoid Mixing: Do not mix this waste stream with incompatible materials, especially strong acids or oxidizing agents, which can react violently with amines.[7]
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) should be collected separately in a clearly labeled, sealed plastic bag designated for hazardous solid waste.
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2-((3-Ethoxybenzyl)amino)ethanol," and the approximate concentration and volume. All components of a mixture must be listed.
Rationale: A prepared response to accidental releases minimizes exposure and environmental contamination.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Carefully scoop the absorbent material into a designated hazardous waste container.
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Prevent entry into the area and ensure adequate ventilation if it is safe to do so.
Rationale: Safe storage practices are mandated by regulations and are essential for preventing accidents in the laboratory.
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation.
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
Ventilation: Store in a well-ventilated area, away from heat sources or direct sunlight.[8]
Rationale: Final disposal must be handled by trained professionals in compliance with all regulations to ensure environmental protection.
Do Not Drain Dispose: Under no circumstances should this chemical or its waste be poured down the drain.[8] This is prohibited for most laboratory chemicals and can harm the public sewer system and the environment.
Arrange for Pickup: Once the waste container is full, or approaching your institution's time limit for accumulation, arrange for pickup through your EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Documentation: Ensure all required paperwork, such as hazardous waste tags, is completed accurately and attached to the container.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be limited in public repositories, the functional group chemistry (secondary amino-ethanol moiety attached to a benzyl ring) dictates a strict safety profile. You must treat this compound as a corrosive base capable of causing irreversible tissue damage.
Critical Warning: Amino-alcohols are known to be readily absorbed through the skin. The combination of causticity and absorption potential makes direct contact the primary risk vector.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. The lipophilic nature of the ethoxybenzyl group facilitates skin permeation, while the amine group attacks mucous membranes.
PPE Selection Decision Tree (Graphviz)
Figure 1: Logic flow for selecting appropriate PPE based on physical state and operational scale.
Glove Compatibility Data
Material
Thickness (mm)
Breakthrough Time (min)
Recommendation
Nitrile (Disposable)
0.11
15 - 30
Splash Only (Change immediately upon contact)
Nitrile (Extended)
0.30
> 120
Standard Handling
Neoprene
0.50
> 240
Recommended for Synthesis
Laminate (Silver Shield)
0.07
> 480
Spill Cleanup / Immersion
Latex
N/A
< 5
DO NOT USE (Amines penetrate rapidly)
Part 3: Operational Handling & Engineering Controls
Storage and Stability
Atmosphere: The secondary amine is susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂). Store under Argon or Nitrogen .
Temperature: Store at 2–8°C .
Container: Amber glass to prevent photodegradation. Cap must be phenolic with a Teflon (PTFE) liner to prevent amine-induced degradation of the seal.
Weighing and Preparation Protocol
Objective: Prepare a stock solution without generating dust or aerosols.
Engineering Control: All weighing of the pure substance must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
Static Control: Use an antistatic gun if the material is solid/crystalline, as charged particles can disperse unexpectedly.
Dissolution:
Solvent choice: DMSO or Ethanol (preferred for biological assays).
Note: The reaction is exothermic.[3] Add solvent slowly to the substance, not the reverse, to manage heat generation.
Reaction Setup (Synthesis Context)
If using this as an intermediate (e.g., reductive amination or alkylation):
Incompatibility: Violent reaction with strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.
Quenching: When neutralizing reaction mixtures containing this amine, use dilute HCl dropwise in an ice bath. Rapid neutralization can generate excessive heat and vapor.
Part 4: Spill Response & Decontamination
Pre-requisite: Spill kit must contain vermiculite or chem-sorb pads . Do not use paper towels for concentrated spills (rapid oxidation risk).
Spill Workflow (Graphviz)
Figure 2: Step-by-step containment and neutralization workflow for amine spills.
Decontamination Solution
For cleaning glassware or bench surfaces contaminated with 2-((3-Ethoxybenzyl)amino)ethanol:
Primary Wash: 5% Citric Acid or Dilute Acetic Acid (Vinegar) – converts the amine to a water-soluble salt.
Secondary Wash: Warm soapy water (surfactant removes the lipophilic benzyl tail).
Rinse: Copious distilled water.
Part 5: Waste Disposal & Logistics
Regulatory Status: Treat as Hazardous Chemical Waste .
Waste Stream
Classification
Handling Instruction
Solid Waste
Hazardous (Toxic/Corrosive)
Double-bag in polyethylene. Label "Solid Organic Base".
Liquid Waste
Basic Organic
Segregate from acids. Do not mix with oxidizers.[2] Label "Basic Organic Waste - pH > 10".
Sharps/Glass
Contaminated Sharps
Rinse with solvent before disposal if heavily coated, or dispose directly into sharps bin labeled "Chemically Contaminated".
Disposal Path: Incineration is the preferred method for benzylamine derivatives to ensure complete destruction of the aromatic ring and nitrogen functionality.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89908, 3-Ethoxybenzaldehyde (Precursor Safety Data). Retrieved from [Link]